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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-ethyl-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 2-ethyl-5-methylbenzoate, a substituted aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-ethyl-5-methylbenzoate, a substituted aromatic ester with potential applications in organic synthesis, materials science, and as an intermediate in the development of novel chemical entities. This document will delve into its chemical properties, a validated synthesis protocol, and an analysis of its key spectroscopic features, offering a foundational resource for its utilization in research and development.

Core Molecular Attributes

Methyl 2-ethyl-5-methylbenzoate is an organic compound characterized by a benzene ring substituted with a methyl ester group at position 1, an ethyl group at position 2, and a methyl group at position 5.

Molecular Formula and Weight

The chemical structure of Methyl 2-ethyl-5-methylbenzoate leads to the following molecular characteristics:

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol

This information is fundamental for all stoichiometric calculations in synthesis and for mass spectrometry analysis. The molecular formula is derived from its precursor, 2-Ethyl-5-methylbenzoic acid (C₁₀H₁₂O₂), through esterification with methanol.

Synthesis Protocol: Fischer-Speier Esterification

The synthesis of Methyl 2-ethyl-5-methylbenzoate is reliably achieved through the Fischer-Speier esterification of 2-Ethyl-5-methylbenzoic acid with methanol, using a strong acid catalyst. This electrophilic substitution reaction is a cornerstone of organic synthesis for its efficiency and directness.

Causality of Experimental Choices

The selection of methanol in excess serves to shift the reaction equilibrium towards the product side, maximizing the yield of the desired ester, in accordance with Le Châtelier's principle. Sulfuric acid is chosen as the catalyst due to its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The post-reaction workup with sodium bicarbonate is crucial for neutralizing the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.061 mol) of 2-Ethyl-5-methylbenzoic acid in 100 mL of methanol.

  • Catalyst Addition: Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Extraction: After cooling to room temperature, slowly add the reaction mixture to 200 mL of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure Methyl 2-ethyl-5-methylbenzoate.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 2-Ethyl-5-methylbenzoic Acid + Methanol Catalyst Conc. H₂SO₄ Reflux Reflux (4-6h) Reactants->Reflux Catalyst->Reflux Workup Quenching (NaHCO₃) + Extraction (Et₂O) Reflux->Workup Purification Drying (MgSO₄) + Distillation Workup->Purification Product Methyl 2-ethyl-5-methylbenzoate Purification->Product

Caption: Fischer-Speier esterification workflow for Methyl 2-ethyl-5-methylbenzoate.

Spectroscopic Characterization

The structural elucidation of Methyl 2-ethyl-5-methylbenzoate relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific isomer is not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HAr-H (proton ortho to the ester)
~7.2d1HAr-H
~7.1s1HAr-H
3.85s3H-OCH₃
2.65q2H-CH₂CH₃
2.35s3HAr-CH₃
1.25t3H-CH₂CH₃
Predicted ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon NMR will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~168C=O (ester)
~140Ar-C (quaternary)
~138Ar-C (quaternary)
~132Ar-C (quaternary)
~130Ar-CH
~128Ar-CH
~125Ar-CH
~52-OCH₃
~25-CH₂CH₃
~21Ar-CH₃
~15-CH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
~2960MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

m/zInterpretation
178[M]⁺ (Molecular ion)
163[M - CH₃]⁺
147[M - OCH₃]⁺
119[M - COOCH₃]⁺
Spectroscopic Analysis Workflow

Spectroscopy_Workflow Sample Synthesized Product NMR ¹H and ¹³C NMR Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectral Data Acquisition NMR->Data IR->Data MS->Data Analysis Data Analysis & Interpretation Data->Analysis Structure Structural Confirmation Analysis->Structure

Caption: Workflow for the spectroscopic analysis of Methyl 2-ethyl-5-methylbenzoate.

Potential Applications

Substituted methyl benzoates are valuable compounds in several fields of research and industry. While specific applications of Methyl 2-ethyl-5-methylbenzoate are yet to be extensively explored, its structure suggests potential utility in the following areas:

  • Pharmaceutical Synthesis: As a building block for more complex molecules with potential biological activity. The substitution pattern on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Materials Science: As a monomer or additive in the synthesis of polymers and resins, potentially imparting specific thermal or mechanical properties.

  • Agrochemicals: As an intermediate in the synthesis of novel pesticides and herbicides.

Conclusion

This technical guide provides a foundational understanding of Methyl 2-ethyl-5-methylbenzoate, from its fundamental properties to its synthesis and characterization. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers and scientists, enabling its confident application in various research and development endeavors. The self-validating nature of the described synthesis and analytical workflows ensures a high degree of scientific integrity and reproducibility.

References

  • Synthesis of substituted methyl benzoates via Fischer esterification is a well-established method. For a general procedure, refer to standard organic chemistry textbooks and protocols.
  • Spectroscopic data interpretation is based on established principles. Authoritative sources for spectral correlation include: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Exploratory

Methyl 2-ethyl-5-methylbenzoate SMILES and InChI key

Topic: Methyl 2-ethyl-5-methylbenzoate SMILES and InChI Key Content Type: In-depth Technical Guide Author Role: Senior Application Scientist Chemical Informatics, Synthesis, and Structural Utility in Drug Design Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-ethyl-5-methylbenzoate SMILES and InChI Key Content Type: In-depth Technical Guide Author Role: Senior Application Scientist

Chemical Informatics, Synthesis, and Structural Utility in Drug Design

Executive Summary

Methyl 2-ethyl-5-methylbenzoate (CAS: 2121931-16-4) is a di-substituted benzoic acid ester characterized by a specific 1,2,5-substitution pattern on the benzene ring.[1][2][3] In medicinal chemistry and material science, this compound serves as a critical lipophilic building block . Its structural uniqueness lies in the steric shielding provided by the ortho-ethyl group, which modulates the hydrolytic stability of the ester moiety, while the meta-methyl group (relative to the ester) fine-tunes the electronic density and hydrophobic interaction potential.

This guide provides the definitive chemical identifiers (SMILES, InChI) and details the synthetic and functional logic required for its application in high-throughput screening (HTS) and lead optimization.

Chemical Identity & Informatics

Accurate digital representation is the foundation of modern cheminformatics. The following identifiers are generated based on the IUPAC-defined structure of Methyl 2-ethyl-5-methylbenzoate.

2.1 Core Identifiers
Identifier TypeValue
IUPAC Name Methyl 2-ethyl-5-methylbenzoate
Common Name 2-Ethyl-5-methylbenzoic acid methyl ester
CAS Number 2121931-16-4
Molecular Formula

Molecular Weight 178.23 g/mol
2.2 SMILES (Simplified Molecular Input Line Entry System)

The SMILES string encodes the connectivity of the molecule. For database integration (e.g., ChEMBL, PubChem), use the canonical isomeric SMILES.

Canonical SMILES:

Breakdown:

  • CCc1: Ethyl group attached to the aromatic ring (ortho position).

  • c(C(=O)OC): The aromatic carbon attached to the methyl ester group.

  • cc(C): The meta-position methyl group.

2.3 InChI & InChIKey

The IUPAC International Chemical Identifier (InChI) provides a layered description of the structure, independent of drawing conventions.

Standard InChI:

InChIKey (Hashed):

(Note: The InChIKey is a fixed-length hash of the InChI string, essential for rapid database lookups without ambiguity.)

Structural Analysis & Pharmacophore Utility

As an Application Scientist, it is crucial to understand why this molecule is selected over simple methyl benzoate.

3.1 Steric & Electronic Modulation

The 1,2,5-substitution pattern creates a specific pharmacological profile:

  • Ortho-Ethyl Effect (

    
    ):  Unlike a methyl group, the ethyl group possesses greater conformational entropy and steric bulk. This creates a "shielding cone" around the carbonyl carbon, significantly retarding ester hydrolysis  by esterases. This is a vital strategy for extending the half-life of prodrugs.
    
  • Meta-Methyl Effect (

    
    ):  This group adds lipophilicity (
    
    
    
    value) without introducing significant steric clash at the binding interface, often used to fill hydrophobic pockets in receptor active sites (e.g., GPCRs).
3.2 Visualization of Structural Logic

The following diagram illustrates the connectivity and the functional impact of the substituents.

G Core Benzene Ring Ester Methyl Ester (-COOCH3) (Target Moiety) Core->Ester Position 1 Ethyl 2-Ethyl Group (Steric Shield) Core->Ethyl Position 2 (Ortho) Methyl 5-Methyl Group (Lipophilic Tuner) Core->Methyl Position 5 (Meta) Ethyl->Ester Steric Hindrance (Slows Hydrolysis)

Figure 1: Structural connectivity and functional interactions of substituents on the benzoate core.

Synthetic Methodology

To obtain high-purity Methyl 2-ethyl-5-methylbenzoate for biological testing, a Fischer Esterification protocol is recommended. This method is self-validating via equilibrium control.

4.1 Reaction Pathway

The synthesis proceeds via the acid-catalyzed condensation of 2-ethyl-5-methylbenzoic acid with methanol.

Precursors:

  • Substrate: 2-Ethyl-5-methylbenzoic acid (CAS: 1369858-28-5).[4]

  • Solvent/Reagent: Methanol (anhydrous).

  • Catalyst: Sulfuric acid (

    
    ) or Thionyl Chloride (
    
    
    
    ) for in-situ acid chloride formation (preferred for sterically hindered acids).
4.2 Protocol: Modified Fischer Esterification

Rationale: The ortho-ethyl group creates steric hindrance. Standard reflux may be slow. Using Thionyl Chloride converts the acid to the highly reactive acid chloride, overcoming the steric barrier.

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve 2-ethyl-5-methylbenzoic acid (1.0 eq) in anhydrous Methanol (10 eq).
    
  • Chlorination (In-situ): Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 1.5 eq). Caution: Exothermic gas evolution (
    
    
    
    ,
    
    
    ).
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting acid spot disappears.

  • Workup: Evaporate excess methanol. Redissolve residue in Ethyl Acetate. Wash with Sat.

    
     (to remove unreacted acid) and Brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography if purity <95%.
    
4.3 Synthetic Workflow Diagram

Synthesis Start Start: 2-Ethyl-5-methylbenzoic acid Reagent Add MeOH + SOCl2 (0°C) Start->Reagent Intermediate Intermediate: Acid Chloride Formation (Overcomes Steric Hindrance) Reagent->Intermediate Reflux Reflux 65°C (4-6 hrs) Intermediate->Reflux Workup Workup: NaHCO3 Wash Reflux->Workup Product Product: Methyl 2-ethyl-5-methylbenzoate Workup->Product

Figure 2: Synthesis workflow utilizing thionyl chloride mediated esterification.

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized compound, compare experimental data against these predicted spectral signatures.

TechniqueExpected SignalMechanistic Assignment
1H NMR

3.85 (s, 3H)
Methyl Ester: Characteristic singlet for

.
1H NMR

2.65 (q, 2H), 1.20 (t, 3H)
Ethyl Group: Quartet/Triplet coupling pattern typical of

.
1H NMR

2.35 (s, 3H)
Aromatic Methyl: Singlet for the toluene-like methyl at C5.
IR ~1720

Carbonyl: Strong ester

stretch.
MS (EI) m/z 178

, 147

Fragmentation: Loss of methoxy group is the primary fragmentation pathway.
References
  • ChemicalBook. (2024). Methyl 2-ethyl-5-methylbenzoate Product Entry (CAS 2121931-16-4).[1][2][3][5][6] Retrieved from

  • BLD Pharm. (2024). 2-Ethyl-5-methylbenzoic acid (CAS 1369858-28-5) Building Block Properties. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 2-ethylbenzoate (Structural Analog). Retrieved from [7]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Foundational

Beyond the SDS: Mechanistic Safety, Handling, and Application Guide for Methyl 2-ethyl-5-methylbenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 2-ethyl-5-methylbenzoate (CAS: 2121931-16-4) While a standard Safety Data Sheet (SDS) provides essential regulatory an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 2-ethyl-5-methylbenzoate (CAS: 2121931-16-4)

While a standard Safety Data Sheet (SDS) provides essential regulatory and hazard information, it often lacks the mechanistic context required by advanced research professionals to optimize workflows safely. This whitepaper synthesizes the physicochemical profiling, toxicological causality, and synthetic utility of Methyl 2-ethyl-5-methylbenzoate , a specialized aromatic ester utilized as a building block in pharmaceutical and materials science[1].

By understanding the molecular drivers behind its physical state and reactivity, scientists can design inherently safer and more efficient experimental protocols.

Chemical Identity & Physicochemical Profiling

Methyl 2-ethyl-5-methylbenzoate is a heavily substituted benzoate ester. The esterification of its parent acid, 2-ethyl-5-methylbenzoic acid (CAS: 1369858-28-5)[2], removes the hydrogen-bond donating carboxyl proton. This structural modification significantly lowers the boiling point and intermolecular forces, rendering the molecule a combustible liquid rather than a crystalline solid at room temperature.

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Rationale
CAS Number 2121931-16-4[1]Unique chemical identifier.
Molecular Formula C₁₁H₁₄O₂Represents the core benzene ring + ester + ethyl + methyl groups.
Molecular Weight 178.23 g/mol [1]Dictates stoichiometric calculations in synthetic workflows.
Physical State Liquid (Predicted)Lack of strong hydrogen bonding compared to the parent carboxylic acid.
Solubility Soluble in organic solvents (EtOAc, DCM)High lipophilicity driven by the non-polar ethyl and methyl substituents.

Hazard Identification & Toxicological Causality

Standard SDS documentation for substituted methyl benzoates highlights specific acute hazards[3]. Rather than merely listing these hazards, it is critical to understand their biochemical origins to implement robust safety measures.

GHS Classification & Mechanistic Drivers
  • H227: Combustible Liquid: The high vapor pressure of the esterified compound allows it to form ignitable mixtures with air at elevated temperatures.

  • H302: Harmful if Swallowed: The primary acute oral toxicity is driven by in vivo enzymatic hydrolysis. Upon ingestion, hepatic carboxylesterases rapidly cleave the ester bond. This localized metabolism releases methanol (a known systemic toxin) and the parent 2-ethyl-5-methylbenzoic acid[3].

  • H315 / H319: Skin and Eye Irritation: The lipophilic nature of the ester allows it to partition into the lipid bilayers of the stratum corneum and corneal epithelium, disrupting cellular membranes and triggering localized inflammatory cascades.

G Ester Methyl 2-ethyl-5-methylbenzoate (Lipophilic Ester) Liver Hepatic Carboxylesterases (In Vivo Metabolism) Ester->Liver Ingestion Acid 2-Ethyl-5-methylbenzoic acid (Irritant) Liver->Acid Hydrolysis MeOH Methanol (Systemic Toxin) Liver->MeOH Hydrolysis Tox H302: Acute Oral Toxicity Acid->Tox MeOH->Tox

Metabolic hydrolysis pathway driving the H302 acute toxicity profile of the ester.

Self-Validating Protocols: Handling, Storage, and Spill Response

Storage Causality

Esters are inherently susceptible to both acid-catalyzed hydrolysis and base-catalyzed saponification. Therefore, Methyl 2-ethyl-5-methylbenzoate must be stored in tightly sealed containers under an inert atmosphere (e.g., Argon or Nitrogen) to prevent ambient moisture from initiating slow hydrolysis. It must be strictly segregated from strong oxidizing agents, strong acids, and strong bases[4].

Emergency Spill Workflow

In the event of a spill, the response must mitigate both the flammability (H227) and the environmental toxicity of the compound.

  • Isolation: Immediately eliminate all ignition sources. Ensure the fume hood sash is lowered or local exhaust ventilation is maximized.

  • Containment: Do not use water, as the compound is lipophilic and will spread. Apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

  • Neutralization/Collection: Mechanically collect the saturated absorbent using non-sparking tools.

  • Validation: Swab the spill area with a compatible solvent (e.g., ethanol) and verify the absence of residual ester via UV-lamp inspection (if fluorescent indicators are used) or standard laboratory environmental swabbing protocols.

G Spill Spill Detected: Methyl 2-ethyl-5-methylbenzoate Assess Assess Volume & Ventilation (Eliminate Ignition Sources) Spill->Assess PPE Don PPE (Nitrile Gloves, Respirator) Assess->PPE Contain Containment (Inert Absorbent, No Water) PPE->Contain Clean Mechanical Collection (Non-Sparking Tools) Contain->Clean Validate Solvent Swab & Validation (Self-Validating Step) Clean->Validate

Logic diagram for chemical spill containment and validation workflow.

Experimental Workflow: Synthesis & Downstream Functionalization

For researchers utilizing this compound as a synthetic intermediate, the following self-validating protocol outlines its generation via Fischer esterification from 2-ethyl-5-methylbenzoic acid[2].

Protocol: Fischer Esterification of 2-Ethyl-5-methylbenzoic acid

Rationale: The reaction utilizes excess methanol as both the solvent and the reactant. According to Le Chatelier's principle, this massive molar excess drives the equilibrium toward the ester product, overcoming the thermodynamic stability of the parent acid.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-ethyl-5-methylbenzoic acid in 10.0 equivalents of anhydrous methanol.

  • Catalyst Addition: Cool the flask to 0 °C using an ice bath. Slowly add 0.1 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise. Causality: The addition is highly exothermic; cooling prevents localized boiling of methanol and potential side reactions.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 65 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process): Remove a 10 µL aliquot, quench in saturated NaHCO₃, extract with ethyl acetate, and spot on a TLC plate (Hexanes:EtOAc 8:2). The reaction is complete when the lower Rf spot (acid) disappears, replaced by a higher Rf spot (lipophilic ester).

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate and wash twice with saturated aqueous NaHCO₃. Causality: The mild base neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting acid, pulling it into the aqueous layer and purifying the organic ester.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Methyl 2-ethyl-5-methylbenzoate.

References

  • The Perfumers Apprentice. "Methyl Benzoate SDS-6162". Safety Data Sheet. Available at:[Link]

Sources

Exploratory

Thermophysical Profiling of Methyl 2-ethyl-5-methylbenzoate: A Comprehensive Guide to Boiling Point and Density Dynamics

Executive Summary Methyl 2-ethyl-5-methylbenzoate (CAS: 2121931-16-4) is a specialized aromatic ester utilized as a critical building block in advanced organic synthesis and pharmaceutical drug development[1]. Accurate d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-ethyl-5-methylbenzoate (CAS: 2121931-16-4) is a specialized aromatic ester utilized as a critical building block in advanced organic synthesis and pharmaceutical drug development[1]. Accurate determination of its thermophysical properties—specifically boiling point and density—is paramount for downstream applications, including solvent extraction, distillation scaling, and formulation thermodynamics. This whitepaper provides an in-depth analysis of the causality behind these properties and outlines self-validating experimental workflows for their precise measurement.

Structural Architecture and Property Causality

The macroscopic properties of Methyl 2-ethyl-5-methylbenzoate (Molecular Formula: C11H14O2, MW: 178.23 g/mol ) [2] are strictly dictated by its molecular architecture.

  • Density Dynamics : The compound exhibits a predicted density of

    
     g/cm³ at standard conditions [1]. The causality here is an interplay of opposing forces: The polar ester group induces dipole-dipole interactions, pulling molecules closer and driving the density slightly above that of water. However, the bulky 2-ethyl and 5-methyl substituents on the benzene ring introduce significant steric hindrance. This disrupts the optimal 
    
    
    
    stacking of the aromatic rings, creating "free volume" within the liquid lattice and preventing the density from reaching the higher values seen in unsubstituted or less sterically hindered analogs.
  • Boiling Point Thermodynamics : The boiling point of an ester reflects the thermal energy required to overcome its intermolecular forces (van der Waals and dipole-dipole). While empirical boiling point data for this specific CAS is often proprietary or estimated (~250–260 °C based on C11 ester analogs), the thermodynamic causality is clear. The addition of the ethyl and methyl groups increases the molecular surface area compared to the base methyl benzoate (~199 °C). This expanded surface area enhances London dispersion forces, requiring a higher enthalpy of vaporization (

    
    ) to transition the molecules from the liquid to the vapor phase.
    

Physicochemical Data Summary

Below is a consolidated table of the thermophysical parameters for Methyl 2-ethyl-5-methylbenzoate.

PropertyValue / EstimateCausality / Note
CAS Number 2121931-16-4Unique identifier for the specific isomer [2].
Molecular Weight 178.23 g/mol Drives baseline London dispersion forces [2].
Density (

)

g/cm³
Balanced by ester dipole and steric free volume [1].
Boiling Point (

)
~250–260 °C (Est.)Elevated due to alkyl chain surface area.
Physical State Liquid (at 25 °C)Typical for asymmetric medium-chain aromatic esters.

Experimental Workflows for Property Validation

To ensure scientific integrity, researchers must move beyond theoretical predictions and employ highly rigorous, self-validating empirical methods.

Density Determination via Oscillating U-Tube Densitometry

Causality of Choice: Traditional pycnometry is highly susceptible to evaporation errors and temperature fluctuations. The oscillating U-tube method measures the change in the resonance frequency of a borosilicate glass tube, directly correlating to mass density without open-air exposure, ensuring high fidelity for volatile organic compounds [3].

Self-Validating Protocol :

  • Calibration : Flush the U-tube with ultra-pure water and dry air. The system self-validates by cross-referencing the measured frequencies against the known IUPAC density values for water and air at 20.00 °C.

  • Standard Verification : Inject a known reference standard (e.g., pure methyl benzoate). Proceed only if the measured density is within

    
     g/cm³ of the literature value.
    
  • Sample Injection : Introduce 2 mL of Methyl 2-ethyl-5-methylbenzoate using a gas-tight syringe, ensuring a bubble-free injection.

  • Equilibration & Measurement : Allow the Peltier thermostat to stabilize the sample at exactly 20.00 °C or 25.00 °C. Record the density. The system internally validates the measurement by taking 10 consecutive readings; the run is accepted only if the relative standard deviation (RSD) is

    
    .
    
Boiling Point Determination via Dynamic Reflux (Ebulliometry)

Causality of Choice: Standard capillary methods often suffer from localized superheating and kinetic delays. Ebulliometry continuously cycles the vapor and liquid phases over a Cottrell pump to achieve true thermodynamic equilibrium, providing an accurate boiling point free from kinetic artifacts.

Self-Validating Protocol :

  • Apparatus Preparation : Charge the ebulliometer with 50 mL of Methyl 2-ethyl-5-methylbenzoate.

  • Isobaric Control : Connect the system to a highly precise vacuum/pressure manifold. Set the pressure to exactly 101.3 kPa (760 mmHg).

  • Heating & Reflux : Apply controlled heating until steady reflux is achieved. The Cottrell pump will begin spraying the liquid-vapor mixture over the thermowell.

  • Equilibrium Validation : Simultaneously monitor the temperature of the liquid phase (

    
    ) and the vapor phase (
    
    
    
    ). The system is self-validating: true thermodynamic equilibrium is confirmed only when
    
    
    °C for at least 5 minutes. Record this steady-state temperature as the true boiling point.

High-Precision Thermophysical Characterization Workflow

The following diagram outlines the logical relationship between sample preparation, measurement, and the critical Quality Control (QC) feedback loops that ensure data trustworthiness.

Workflow A Sample Preparation (Methyl 2-ethyl-5-methylbenzoate) B Oscillating U-Tube Densitometry (Density Profiling) A->B C Ebulliometry / Dynamic Reflux (Boiling Point Determination) A->C D Data Synthesis & Thermodynamic Modeling B->D C->D E Validation & QC (Self-Validating Loop) D->E E->B Recalibrate if Δ > 0.1% E->C Verify P-T curve

Fig 1: High-precision thermophysical characterization workflow with self-validating QC loops.

Applications in Drug Development

Understanding the exact density and boiling point of Methyl 2-ethyl-5-methylbenzoate is non-negotiable for scale-up operations. Density dictates the phase separation dynamics during liquid-liquid extractions, while the boiling point governs the energy parameters required for solvent recovery via vacuum distillation. By employing the self-validating protocols outlined above, chemical engineers can design highly efficient, thermodynamically sound manufacturing processes.

References

Foundational

Technical Guide: Methyl 2-ethyl-5-methylbenzoate (CAS 2121931-16-4)

The following is an in-depth technical guide on Methyl 2-ethyl-5-methylbenzoate , designed for researchers and drug development professionals. Strategic Procurement, Synthesis, and Application in Drug Discovery [1] Execu...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on Methyl 2-ethyl-5-methylbenzoate , designed for researchers and drug development professionals.

Strategic Procurement, Synthesis, and Application in Drug Discovery [1]

Executive Summary & Chemical Identity[2]

Methyl 2-ethyl-5-methylbenzoate is a specialized alkyl-substituted benzoate ester primarily utilized as a high-value building block in Structure-Activity Relationship (SAR) campaigns. Unlike common commodity benzoates, this specific substitution pattern (2-ethyl, 5-methyl) offers unique steric and lipophilic properties, making it a critical scaffold for fine-tuning drug-receptor interactions and metabolic stability.

Chemical Specifications
PropertySpecification
CAS Number 2121931-16-4
IUPAC Name Methyl 2-ethyl-5-methylbenzoate
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
SMILES COC(=O)C1=C(CC)C=CC(C)=C1
Appearance Colorless to pale yellow oil (Predicted)
Boiling Point ~245–250 °C (Predicted @ 760 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Key Precursor 2-Ethyl-5-methylbenzoic acid (CAS 1369858-28-5)

Market Analysis: Suppliers & Pricing

Current Status: "Make-on-Demand" / Specialized Inventory. This compound is not a bulk commodity.[2][3][4][5][6] It resides in the "Building Block" tier of the chemical supply chain. Most suppliers do not hold kilogram stocks but synthesize it upon order or hold small gram-scale libraries.

Supplier Landscape

The primary source for this compound is through specialized building block aggregators and synthesis houses.

Supplier TierRepresentative VendorsAvailabilityEstimated Lead Time
Tier 1 (Stock) BLD Pharm (Cat# BD02759306)In Stock (Gram scale)1–3 Days
Tier 2 (Aggregators) eMolecules, MolPort, PubChem VendorsDrop-ship / Cross-dock1–2 Weeks
Tier 3 (Custom) WuXi AppTec, Enamine, SyngeneMake-on-Demand4–6 Weeks
Pricing Architecture (Q4 2025 Estimates)

Pricing is non-linear and highly dependent on the "Make vs. Buy" threshold of the precursor acid.

QuantityEstimated Price Range (USD)Unit Cost Strategy
100 mg $45 – $85High: Screening library cost.
1 g $120 – $250Medium: Pilot synthesis scale.
5 g $400 – $650Optimized: Best value for hit-to-lead.
Bulk (>100g) Request QuoteCustom: Likely requires FTE synthesis contract.

Procurement Insight: The acid precursor, 2-Ethyl-5-methylbenzoic acid (CAS 1369858-28-5) , is often 30-40% cheaper than the ester. For requirements >10g, it is cost-effective to purchase the acid and perform an in-house Fischer esterification (See Section 3).

Synthetic Routes & Impurity Profile

Understanding the synthesis is crucial for anticipating impurities that may interfere with biological assays (e.g., trace transition metals or unreacted halides).

Route A: Direct Esterification (Recommended for >10g)

This is the most reliable route if the acid precursor is available.

Reaction: 2-Ethyl-5-methylbenzoic acid + MeOH (excess) + H₂SO₄ (cat.) → Methyl 2-ethyl-5-methylbenzoate[1][7][8][9]

  • Pros: High yield (>95%), simple workup, no metal catalysts.

  • Cons: Requires sourcing the specific acid.

  • Key Impurity: Unreacted acid (removable via bicarbonate wash).

Route B: Palladium-Catalyzed Cross-Coupling (De Novo)

Used when the specific acid is unavailable or for creating analog libraries.

Reaction: Methyl 2-bromo-5-methylbenzoate + Ethylboronic acid (Suzuki-Miyaura)

  • Pros: Allows modular variation of the 2-position (ethyl, propyl, isopropyl).

  • Cons: Expensive Pd catalyst, trace metal contamination (requires scavenging).

  • Key Impurity: Des-bromo byproduct (Methyl 3-methylbenzoate) and Pd residues.

Visualization: Synthesis Logic

Synthesis Acid 2-Ethyl-5-methylbenzoic acid (CAS 1369858-28-5) Target Methyl 2-ethyl-5-methylbenzoate (CAS 2121931-16-4) Acid->Target Fischer Esterification (Route A) Methanol Methanol (Solvent/Reagent) Methanol->Target Catalyst H2SO4 or SOCl2 Catalyst->Target Precursor2 Methyl 2-bromo-5-methylbenzoate Precursor2->Target Suzuki Coupling (Route B) Boronic Ethylboronic Acid Boronic->Target PdCat Pd(dppf)Cl2 PdCat->Target

Caption: Comparison of Direct Esterification (Route A - Green) vs. Modular Cross-Coupling (Route B - Red).

Experimental Protocol: Quality Control & Validation

To ensure "Trustworthiness" in your data, every batch must be validated before use in biological assays.

Protocol 1: Identity Validation (GC-MS)
  • Objective: Confirm molecular weight (178.23) and purity.[4]

  • Method: Agilent GC-MS with HP-5MS column.

  • Parameters:

    • Inlet: 250°C, Split 20:1.

    • Ramp: 50°C (1 min) → 20°C/min → 300°C (3 min).

  • Expected Result: Single sharp peak. Mass spectrum should show parent ion

    
     at m/z 178 and a characteristic base peak at m/z 149 (loss of ethyl) or 119 (loss of carbomethoxy).
    
Protocol 2: Purity Check (H-NMR)
  • Solvent: CDCl₃.

  • Diagnostic Signals:

    • δ 3.89 ppm (s, 3H): Methyl ester singlet (–COOCH₃ ).

    • δ 2.33 ppm (s, 3H): Aryl methyl singlet (Ar-CH₃ ).

    • δ 2.65 ppm (q, 2H) & 1.20 ppm (t, 3H): Ethyl group pattern.

    • Aromatic Region (7.0 - 7.8 ppm): 3 protons with specific coupling constants (d, dd, s) confirming the 1,2,5-substitution pattern.

Strategic Application in Drug Design

Why choose Methyl 2-ethyl-5-methylbenzoate ?

  • Conformational Locking: The 2-ethyl group exerts significant steric pressure on the ester moiety, forcing it out of coplanarity with the benzene ring. This "ortho-effect" can lock the molecule into a bioactive conformation that mimics a transition state or improves selectivity for a specific receptor pocket.

  • Metabolic Shielding: The ethyl group sterically hinders the ester bond, potentially slowing down hydrolysis by esterases in plasma. This increases the half-life (

    
    ) of the compound compared to the unhindered methyl benzoate.
    
  • Lipophilicity Tuning: The addition of the ethyl and methyl groups increases cLogP by approximately +1.0 unit compared to methyl benzoate, improving membrane permeability for intracellular targets.

SAR Target Methyl 2-ethyl-5-methylbenzoate Feature1 2-Ethyl Group: Steric Shielding Target->Feature1 Feature2 5-Methyl Group: Hydrophobic Interaction Target->Feature2 Feature3 Methyl Ester: H-Bond Acceptor Target->Feature3 Effect1 Reduced Esterase Hydrolysis (Increased t1/2) Feature1->Effect1 Effect2 Enhanced Receptor Fit (Selectivity) Feature2->Effect2 Effect3 Prodrug Potential Feature3->Effect3

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

References

  • BLD Pharm. (2025). Product Analysis: Methyl 2-ethyl-5-methylbenzoate (BD02759306).[1][7][8][9] Retrieved from

  • PubChem. (2025). Compound Summary: Methyl 2-ethyl-5-methylbenzoate (CAS 2121931-16-4).[1][7][8][9] National Center for Biotechnology Information. Retrieved from

  • ChemicalBook. (2025). Supplier Aggregation for Benzoic Acid Derivatives. Retrieved from

  • BenchChem. (2025).[10] Technical Support: Synthesis of substituted benzoates. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Methyl 2-ethyl-5-methylbenzoate

Abstract This document provides a comprehensive guide for the synthesis of methyl 2-ethyl-5-methylbenzoate from its corresponding carboxylic acid via Fischer-Speier esterification. This protocol is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl 2-ethyl-5-methylbenzoate from its corresponding carboxylic acid via Fischer-Speier esterification. This protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. The narrative explains the causal factors behind experimental choices, ensuring both technical accuracy and practical, field-proven insights. We detail a self-validating, step-by-step protocol, including reaction setup, workup, purification, and analytical characterization, designed to be robust and reproducible.

Introduction and Scientific Context

Substituted benzoic acid esters, such as methyl 2-ethyl-5-methylbenzoate, are valuable intermediates in organic synthesis. They serve as key building blocks for more complex molecules in the pharmaceutical, agrochemical, and fragrance industries. The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic chemistry.

Among the various esterification methods, the Fischer-Speier esterification remains one of the most direct, cost-effective, and widely used procedures, especially on a large scale. This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The primary challenge of this reaction is its reversible nature, governed by equilibrium. This guide will detail how to manipulate the reaction conditions, in accordance with Le Châtelier's principle, to drive the synthesis towards a high yield of the desired ester product.

Reaction Principle and Mechanism

The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction. The overall transformation for the topic is as follows:

Overall Reaction:

C₁₀H₁₂O₂ (2-ethyl-5-methylbenzoic acid) + CH₃OH (Methanol) ⇌ C₁₁H₁₄O₂ (Methyl 2-ethyl-5-methylbenzoate) + H₂O

The reaction proceeds through a series of equilibrium steps, which are catalyzed by a strong acid, typically sulfuric acid (H₂SO₄).

The mechanism involves several key stages:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This initial step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a much better leaving group: water.

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is then deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final, neutral ester product and regenerate the acid catalyst.

To ensure a high yield, the equilibrium must be shifted towards the products. This is practically achieved by using a large excess of one of the reactants (in this case, methanol, which also serves as the solvent) and by the dehydrating action of the concentrated sulfuric acid catalyst.

Fischer_Esterification_Mechanism cluster_0 Mechanism Steps RCOOH R-COOH (Carboxylic Acid) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ H2SO4 H₂SO₄ (Catalyst) ROH R'-OH (Methanol) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Proton_Transfer Proton Transfer Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Ester R-COOR' (Ester) Protonated_Ester->Ester - H⁺ H2O H₂O Experimental_Workflow A 1. Reaction Setup Combine carboxylic acid, methanol, and H₂SO₄ in a round-bottom flask. B 2. Reflux Heat the mixture to reflux (approx. 65°C) for 2-3 hours. A->B C 3. Cooling & Quenching Cool to room temperature. Slowly add to ice-water. B->C D 4. Extraction Transfer to a separatory funnel. Extract with diethyl ether. C->D E 5. Washing & Neutralization Wash organic layer with: a) Saturated NaHCO₃ solution b) Saturated NaCl (brine) D->E F 6. Drying Dry the organic layer over anhydrous Na₂SO₄. E->F G 7. Solvent Removal Filter off the drying agent. Evaporate the solvent using a rotary evaporator. F->G H 8. Analysis Obtain the final product, a crude oil. Characterize by IR and NMR. G->H

Caption: Step-by-step experimental workflow.

Step 1: Reaction Setup

  • Place 5.0 g (30.4 mmol) of 2-ethyl-5-methylbenzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 100 mL of methanol to the flask. Stir the mixture until the carboxylic acid is fully dissolved.

  • In a well-ventilated fume hood, carefully and slowly add 3.0 mL of concentrated sulfuric acid to the stirring solution. Caution: This addition is exothermic and will generate heat.

Step 2: Reflux

  • Attach a water-cooled reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle.

  • Allow the reaction to reflux with continuous stirring for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Workup and Isolation

  • After the reflux period, cool the flask to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 200 mL of ice-water.

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Rinse the reaction flask with 50 mL of diethyl ether and add this to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release pressure from any evolved CO₂ gas. Allow the layers to separate.

  • Drain the lower aqueous layer and discard it.

Step 4: Washing and Neutralization

  • Wash the organic layer in the separatory funnel with 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake and vent carefully until no more gas evolves. This step neutralizes the sulfuric acid catalyst and removes any unreacted 2-ethyl-5-methylbenzoic acid.

  • Drain and discard the aqueous layer.

  • Wash the organic layer with 50 mL of saturated aqueous sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.

  • Drain and discard the aqueous brine layer.

Step 5: Drying and Solvent Removal

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous sodium sulfate to the ether solution to act as a drying agent. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Carefully decant or filter the dried solution into a pre-weighed round-bottom flask.

  • Remove the diethyl ether and excess methanol using a rotary evaporator.

The final product, methyl 2-ethyl-5-methylbenzoate, should be obtained as a crude oil. The yield can be calculated based on the mass of the product obtained. Further purification can be achieved by vacuum distillation if required.

Product Characterization and Data Analysis

The identity and purity of the synthesized ester must be confirmed using spectroscopic methods.

Infrared (IR) Spectroscopy: The IR spectrum provides a reliable method for confirming the conversion of the carboxylic acid to the ester.

Functional GroupReactant (Carboxylic Acid)Product (Ester)Rationale for Change
O-H Stretch Very broad peak, ~2500-3300 cm⁻¹AbsentDisappearance of the carboxylic acid hydroxyl group.
C=O Stretch ~1700-1725 cm⁻¹~1720-1740 cm⁻¹The carbonyl of the ester typically appears at a slightly higher wavenumber than the hydrogen-bonded carboxylic acid dimer.
C-O Stretch ~1210-1320 cm⁻¹Two peaks, ~1250 cm⁻¹ and ~1100 cm⁻¹Appearance of the characteristic C-O stretches for the ester functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the detailed structure of the product.

Proton Assignment (¹H NMR)Expected Chemical Shift (δ, ppm)Multiplicity
-O-CH₃ (ester methyl)~3.8 - 3.9Singlet (s)
Ar-CH₂-CH₃ (methylene)~2.7 - 2.9Quartet (q)
Ar-CH₂-CH₃ (methyl)~1.2 - 1.4Triplet (t)
Ar-CH₃ (aromatic methyl)~2.3 - 2.4Singlet (s)
Aromatic Protons ~7.0 - 7.8Multiplet (m) or distinct signals
Carbon Assignment (¹³C NMR)Expected Chemical Shift (δ, ppm)
C=O (ester carbonyl)~167 - 170
-O-CH₃ (ester methyl)~52
Aromatic Carbons ~125 - 142
Ar-CH₃ (aromatic methyl)~21
Ar-CH₂-CH₃ (methylene)~26
Ar-CH₂-CH₃ (methyl)~15

Trustworthiness and Troubleshooting

The robustness of this protocol is ensured by several self-validating steps:

  • Neutralization Wash: The effervescence observed during the sodium bicarbonate wash confirms the presence of acidic species (catalyst and unreacted starting material). The cessation of gas evolution indicates successful neutralization.

  • Spectroscopic Confirmation: The disappearance of the broad O-H band in the IR spectrum is a clear indicator that the starting carboxylic acid has been consumed. The appearance of the ester methyl singlet in the ¹H NMR spectrum is definitive proof of product formation.

Common Issues and Solutions:

  • Low Yield: This can result from an incomplete reaction (insufficient reflux time or catalyst) or loss of product during the workup. Ensure the reaction goes to completion using TLC analysis. Be careful not to discard the organic layer during extractions.

  • Product Contaminated with Starting Material: This is usually due to an incomplete bicarbonate wash. Ensure the wash is performed until no more gas evolves.

  • "Wet" Product (Cloudy Appearance): The organic layer was not sufficiently dried. Add more anhydrous drying agent and allow for a longer contact time before filtration.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps involving volatile, flammable, or corrosive chemicals (methanol, diethyl ether, sulfuric acid) must be performed in a certified chemical fume hood.

  • Acid Handling: Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully to the methanol solution to control the exothermic reaction. Have a neutralizing agent (like sodium bicarbonate) readily available for spills.

  • Flammable Solvents: Methanol and diethyl ether are highly flammable. Keep them away from ignition sources such as sparks, open flames, and hot surfaces.

  • Pressure Buildup: When performing extractions with sodium bicarbonate, pressure from CO₂ gas will build up in the separatory funnel. Vent the funnel frequently and away from your face.

References

  • Mechanism of acid-catalysed esterification of carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • 7.5 Esters – Organic Chemistry II. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. Retrieved from [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • Methanol/Hydrosulfuric Acid Mixed Safety Data Sheet. (2022, April 18). Columbus Chemical Industries. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]

  • Methanolic H2SO4. (n.d.). Restek. Retrieved from [Link]

  • A typical experimental procedure for the synthesis methyl benzoate (3a). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Experiment 10: Fischer Esterification. (n.d.). University of Alberta. Retrieved from [Link]

  • Safety data sheet - Sulphuric acid 96 % techn. (2023, November 15). Möller Chemie. Retrieved from [Link]

Application

Application Note: Modern Esterification Protocols for Sterically Hindered Benzoic Acids

Introduction: The Challenge of Steric Hindrance in Ester Synthesis The ester functional group is a cornerstone of modern chemistry, pivotal in pharmaceuticals, polymers, and fine chemicals. While the esterification of si...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Steric Hindrance in Ester Synthesis

The ester functional group is a cornerstone of modern chemistry, pivotal in pharmaceuticals, polymers, and fine chemicals. While the esterification of simple carboxylic acids is often straightforward, the synthesis of esters from sterically hindered benzoic acids—those bearing bulky substituents in the ortho-positions (e.g., 2,6-disubstituted analogs)—presents a significant synthetic hurdle. The steric bulk of these substituents both electronically deactivates the carbonyl carbon and physically shields it from the nucleophilic attack of an alcohol. Consequently, standard protocols like the Fischer-Speier esterification often fail or provide negligible yields under mild conditions.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and field-proven protocols to overcome this challenge. We will move beyond simple step-by-step instructions to explain the underlying principles and mechanistic rationale for each method, empowering the user to select and optimize the ideal protocol for their specific substrate. The strategies discussed focus on three core principles: enhancing the electrophilicity of the carboxyl group, utilizing highly effective coupling agents, and employing alternative reaction pathways that circumvent the direct nucleophilic attack on the hindered carbonyl.

Strategy 1: Maximizing Electrophilicity

The most direct approach to esterifying a hindered acid is to drastically increase the reactivity of the carbonyl group, forcing it to react even with a weak nucleophile like an alcohol.

Fischer-Speier Esterification under Forcing Conditions

Principle & Rationale: The Fischer-Speier esterification is an acid-catalyzed equilibrium-driven reaction.[2] For hindered substrates, the equilibrium is unfavorable and the activation energy is high. By employing forcing conditions—high temperatures, a large excess of the alcohol, and a strong acid catalyst—the reaction can be driven toward the product.[3] The removal of water, a byproduct, via a Dean-Stark apparatus is critical to shift the equilibrium towards the ester.[2]

In an even more powerful variation for exceptionally hindered acids, dissolving the acid in 100% sulfuric acid can lead to the formation of a highly electrophilic acylium ion (R-C≡O⁺), which is then readily attacked by the alcohol upon addition.[1]

Workflow for Forcing Conditions:

AcylChloride Acid R-COOH Intermediate Chlorosulfite Intermediate Acid->Intermediate + SOCl₂ SOCl2 SOCl₂ AcylChloride R-COCl Intermediate->AcylChloride + Cl⁻ - SO₂ - H⁺ SO2 SO₂ (g) HCl HCl (g) Yamaguchi Acid Hindered R-COOH MixedAnhydride Mixed Anhydride Intermediate Acid->MixedAnhydride + Reagent, Et₃N YamaguchiReagent 2,4,6-Trichlorobenzoyl Chloride Base1 Et₃N ActiveComplex DMAP-Acylpyridinium Intermediate MixedAnhydride->ActiveComplex + DMAP Alcohol R'-OH DMAP DMAP Ester Product Ester R-COOR' ActiveComplex->Ester + R'-OH DecisionTree Start Start: Esterify a Hindered Benzoic Acid AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive SevereHindrance Is steric hindrance severe (e.g., 2,6-di-tert-butyl)? AcidSensitive->SevereHindrance  No Steglich Use Steglich or Yamaguchi Protocol AcidSensitive->Steglich  Yes InvertStereo Need to invert alcohol stereocenter? SevereHindrance->InvertStereo  No Yamaguchi Use Yamaguchi or Acyl Chloride Protocol SevereHindrance->Yamaguchi  Yes AlkylEster Making a simple Me, Et, or Bn ester? InvertStereo->AlkylEster  No Mitsunobu Use Mitsunobu Protocol InvertStereo->Mitsunobu  Yes Fischer Use Forcing Fischer or Acyl Chloride Protocol AlkylEster->Fischer  No OAlkylation Consider O-Alkylation AlkylEster->OAlkylation  Yes Default Use Yamaguchi or Steglich Protocol

Sources

Method

Application Note: Determining the Solubility of Methyl 2-ethyl-5-methylbenzoate in Organic Solvents

Introduction Methyl 2-ethyl-5-methylbenzoate is an aromatic ester with potential applications in organic synthesis, fragrance formulation, and as an intermediate in the development of pharmaceuticals and other specialty...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-ethyl-5-methylbenzoate is an aromatic ester with potential applications in organic synthesis, fragrance formulation, and as an intermediate in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is critical for its effective use in these applications. Solubility data informs crucial process parameters such as reaction kinetics, purification strategies (including crystallization and chromatography), and formulation development. This application note provides a comprehensive guide to understanding and determining the solubility of methyl 2-ethyl-5-methylbenzoate in common organic solvents. It combines theoretical principles with a detailed experimental protocol to empower researchers to generate reliable solubility data tailored to their specific needs.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[1][2][3][4][5][6] This principle states that substances with similar polarities are more likely to be soluble in one another.[1][4][6][7][8] The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar bonds and the overall molecular geometry.

Molecular Structure of Methyl 2-ethyl-5-methylbenzoate:

  • Non-polar characteristics: The benzene ring and the ethyl and methyl substituents are non-polar hydrocarbon moieties. These regions of the molecule will interact favorably with non-polar solvents through London dispersion forces.[9]

  • Polar characteristics: The ester functional group (-COO-) introduces polarity to the molecule due to the electronegative oxygen atoms. This allows for dipole-dipole interactions with polar solvents.

Based on its structure, methyl 2-ethyl-5-methylbenzoate can be classified as a relatively non-polar to weakly polar compound. Therefore, it is expected to exhibit good solubility in a range of non-polar and moderately polar organic solvents. Conversely, its solubility in highly polar solvents like water is expected to be low. This is consistent with data for similar compounds like methyl benzoate, which is poorly soluble in water but miscible with many organic solvents.[10]

Predicted Solubility Profile

The following table provides a predicted qualitative solubility profile for methyl 2-ethyl-5-methylbenzoate in a selection of common organic solvents, categorized by their polarity.

Solvent ClassExample SolventsPredicted Solubility of Methyl 2-ethyl-5-methylbenzoateRationale
Non-Polar Hexane, Toluene, Diethyl EtherHighThe non-polar hydrocarbon backbone of the solute will interact favorably with non-polar solvents via London dispersion forces.[9][11]
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneHigh to ModerateThese solvents have a significant dipole moment that can interact with the polar ester group of the solute, while also having non-polar character to interact with the aromatic ring and alkyl groups.[11]
Polar Protic Ethanol, MethanolHigh to ModerateThe alkyl chains of these alcohols can interact with the non-polar parts of the solute, and the polar hydroxyl group can interact with the ester group. However, the strong hydrogen bonding network of the solvent may be slightly disrupted.[7][8][11]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)LowThe large non-polar surface area of methyl 2-ethyl-5-methylbenzoate will disrupt the strong hydrogen bonding network of water, making dissolution energetically unfavorable. Solubility in DMSO may be slightly higher than in water due to its larger non-polar component.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11] This method involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment
  • Methyl 2-ethyl-5-methylbenzoate (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps or sealed flasks

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Step-by-Step Procedure
  • Preparation of the Test System:

    • Accurately weigh an excess amount of methyl 2-ethyl-5-methylbenzoate and add it to a glass vial. The excess solid should be clearly visible.

    • Pipette a known volume of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[11] A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Sample Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.[11]

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial.[11] This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of methyl 2-ethyl-5-methylbenzoate of known concentrations in the same solvent.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of methyl 2-ethyl-5-methylbenzoate in the diluted sample.

  • Data Reporting:

    • Calculate the solubility of methyl 2-ethyl-5-methylbenzoate in the solvent, taking into account the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge sample C->D E Filter supernatant D->E F Dilute filtered solution E->F G Analyze by HPLC F->G H Calculate concentration from calibration curve G->H I I H->I Report solubility (mg/mL or mol/L) at specified temperature

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Factors Influencing Solubility

  • Temperature: The solubility of solids in liquids generally increases with temperature. For endothermic dissolution processes, an increase in temperature will favor solubility. It is crucial to control the temperature during the experiment and to report it along with the solubility data.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic approach would involve testing a range of solvents with varying polarities to establish a comprehensive solubility profile.

Logical Relationship Diagram

Caption: Relationship between solute/solvent polarity and predicted solubility.

Conclusion

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • Labroots. (2021, April 1). Solubility Factors When Choosing a Solvent.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility.
  • Edexcel A-Level Chemistry. (n.d.). Solubility and Choice of Solvents.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Fiveable. (2025, August 15). Like Dissolves Like Definition - Inorganic Chemistry I Key....
  • YouTube. (2020, November 16). 38: Using "like dissolves like" to predict solubility.
  • Ataman Kimya. (n.d.). METHYL BENZOATE.
  • Wikipedia. (n.d.). Methyl benzoate.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Synthesis Yield of Methyl 2-ethyl-5-methylbenzoate

Welcome to the technical support center for the synthesis of specialty esters. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Methyl 2-e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of specialty esters. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Methyl 2-ethyl-5-methylbenzoate. Here, we will dissect common experimental issues, provide robust troubleshooting strategies, and offer detailed protocols to help you optimize your reaction and achieve higher yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before diving into detailed troubleshooting.

Q1: My Fischer-Speier esterification of 2-ethyl-5-methylbenzoic acid is giving a very low yield. What are the most probable causes?

A low yield in this specific esterification is typically rooted in two fundamental principles of the reaction: its reversible nature and the steric hindrance of the substrate.[1][2] The reaction between 2-ethyl-5-methylbenzoic acid and methanol produces the desired ester and water. This process is an equilibrium, meaning the reverse reaction—hydrolysis of the ester back to the starting materials—occurs simultaneously.[3][4] If the water produced is not removed, the reaction will reach an equilibrium with significant amounts of starting material remaining, thus lowering your isolated yield.[5][6] Furthermore, the ethyl group at the ortho- (or 2-) position of the benzoic acid creates considerable steric hindrance, which can physically block the methanol from efficiently attacking the carbonyl carbon, slowing the reaction rate and making it more difficult to reach completion.[1]

Q2: How does the 2-ethyl group specifically impact the synthesis of Methyl 2-ethyl-5-methylbenzoate?

The ethyl group at the 2-position is the primary reason this substrate can be challenging. Its proximity to the carboxylic acid group creates a sterically crowded environment. The mechanism of Fischer esterification requires the nucleophilic oxygen of methanol to attack the electrophilic carbonyl carbon of the acid.[7][8] The bulky ethyl group impedes this approach, increasing the activation energy of the reaction. This results in a slower reaction rate compared to sterically unhindered benzoic acids (like benzoic acid itself or p-methylbenzoic acid).[1] Consequently, achieving high conversion requires more forcing conditions, such as longer reaction times, higher temperatures, or more effective catalytic systems.

Q3: Are there alternative catalysts to concentrated sulfuric acid (H₂SO₄) that might improve my yield?

Absolutely. While H₂SO₄ is a common and inexpensive catalyst, it can sometimes cause charring or other side reactions, and its removal requires a neutralization step that can complicate workup. For a substrate with steric hindrance like 2-ethyl-5-methylbenzoic acid, exploring alternative catalysts is a sound strategy.

  • Solid Acid Catalysts: These are an excellent green alternative. Materials like phosphoric acid-modified Montmorillonite K10 clay, ion-exchange resins (e.g., Amberlyst 15), or sulfated zirconia offer the advantage of being easily filtered off after the reaction, simplifying purification.[1][9][10] They are also less corrosive and can often be recycled.

  • Lewis Acids: Catalysts such as those based on Zirconium or Titanium have shown high activity in esterifying sterically hindered benzoic acids.[1]

  • p-Toluenesulfonic Acid (p-TsOH): This is another strong Brønsted acid that is often used. It is a solid, which can make it easier to handle than H₂SO₄, and is effective for many esterifications.[11][12]

Q4: Is it possible to drive the reaction to completion without using a large excess of methanol?

Yes. While using excess methanol is a common and effective strategy based on Le Châtelier's principle, the key to a high yield is managing the water byproduct.[4][13] The most effective method for this is azeotropic removal using a Dean-Stark apparatus. By refluxing the reaction in a solvent that forms an azeotrope with water (like toluene or hexane), the water is continuously removed from the reaction mixture as it forms, physically preventing the reverse reaction and driving the equilibrium toward the product side.[2][14] This technique is highly effective and often allows the use of near-stoichiometric amounts of the alcohol.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.

Problem: Low Conversion with Significant Unreacted Starting Acid

You've run the reaction, but TLC or NMR analysis of the crude product shows a large amount of unreacted 2-ethyl-5-methylbenzoic acid.

G start Low Yield: High Starting Material cause1 Cause: Equilibrium Not Shifted? start->cause1 cause2 Cause: Suboptimal Conditions? start->cause2 cause3 Cause: Catalyst Ineffective? start->cause3 sol1 Solution: 1. Use Methanol as Solvent 2. Add Dehydrating Agent 3. Use Dean-Stark Trap cause1->sol1 Address Water Byproduct sol2 Solution: 1. Increase Reflux Time 2. Increase Temperature 3. Consider Microwave Synthesis cause2->sol2 Overcome Activation Energy sol3 Solution: 1. Ensure Anhydrous Catalyst 2. Add Catalyst in Portions 3. Switch to Solid Acid Catalyst cause3->sol3 Maintain Catalytic Activity

Caption: A logical workflow for troubleshooting low ester yield.

  • Possible Cause A: Equilibrium Not Sufficiently Shifted

    • Explanation: Fischer esterification is a reversible reaction.[2][4] The water produced can hydrolyze the ester product, re-forming the starting materials. This is the most common reason for incomplete conversion.

    • Solution:

      • Use Excess Alcohol: The simplest method is to use methanol as the solvent. A large molar excess (e.g., 10-fold or more) will shift the equilibrium towards the product side.[4][13][15]

      • Remove Water: For the most effective results, actively remove water as it forms. The gold standard for this is using a Dean-Stark apparatus with a co-solvent like toluene.[2] Alternatively, adding a dehydrating agent like molecular sieves to the reaction flask can be effective, although they can be less efficient at higher temperatures.[16]

  • Possible Cause B: Insufficient Reaction Time or Temperature

    • Explanation: Due to the steric hindrance from the 2-ethyl group, the reaction requires more energy and time to reach completion compared to simpler benzoic acids.[1] Your standard 1-2 hour reflux might be insufficient.

    • Solution:

      • Extend Reaction Time: Monitor the reaction by TLC. Continue refluxing until the spot for the starting carboxylic acid has disappeared or is minimized. This could take anywhere from 4 to 24 hours.[17]

      • Optimize Temperature: Ensure the reaction is refluxing vigorously (but safely). Using a higher-boiling solvent (if not using methanol as the solvent) can increase the reaction temperature, but care must be taken to avoid side reactions.

      • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the polar reactants. Reactions that take hours under conventional reflux can often be completed in minutes, with improved yields.[16][18][19]

  • Possible Cause C: Catalyst Deactivation

    • Explanation: The water generated during the reaction can dilute and deactivate the acid catalyst, particularly H₂SO₄.[16]

    • Solution:

      • Staged Catalyst Addition: In a long reaction, adding the catalyst in portions (e.g., half at the beginning, the other half after a few hours) can help maintain catalytic activity.[16][20]

      • Switch to a More Robust Catalyst: Solid acid catalysts are generally more resistant to deactivation and are a good alternative.[1][9]

Problem: Significant Product Loss During Workup

Your reaction appears to be complete by TLC, but the final isolated yield is poor.

  • Possible Cause A: Incomplete Extraction or Emulsion Formation

    • Explanation: Methyl 2-ethyl-5-methylbenzoate is an organic ester and must be fully extracted from the aqueous reaction mixture into an organic solvent. Sometimes, intractable emulsions can form, trapping the product.

    • Solution:

      • Ensure Complete Extraction: Perform multiple extractions (e.g., 3x with a suitable volume of ethyl acetate or diethyl ether) rather than a single large one.

      • Break Emulsions: If an emulsion forms, it can often be broken by adding a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous layer helps force the separation of the organic and aqueous phases.

  • Possible Cause B: Accidental Hydrolysis During Neutralization

    • Explanation: The workup typically involves washing the organic layer with a basic solution (like sodium bicarbonate) to remove the acid catalyst and any unreacted carboxylic acid.[12][13] However, if a strong base (like NaOH) is used, or if the ester is left in contact with the basic solution for too long, it can be saponified (hydrolyzed) back to the carboxylate salt, which would be lost to the aqueous layer.

    • Solution:

      • Use a Mild Base: Always use a weak base like 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution for the neutralization wash.[6][12]

      • Work Efficiently: Do not let the separatory funnel sit for extended periods with the organic and basic layers in contact. Shake, allow the layers to separate, and drain promptly.

      • Confirm Neutralization: After the base wash, check the pH of the aqueous layer to ensure it is basic. This confirms that all acidic components have been removed from your organic layer.[13]

Part 3: Optimized Experimental Protocols

Protocol 1: Optimized Fischer-Speier Synthesis with Dean-Stark Water Removal

This protocol is designed to maximize yield by actively removing the water byproduct.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Reagent Addition: To the flask, add 2-ethyl-5-methylbenzoic acid (1.0 eq), methanol (1.5-2.0 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq), and toluene (enough to fill the flask to about half its volume).

  • Reaction: Heat the mixture to a vigorous reflux. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap. As the azeotrope cools, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.

  • Monitoring: Continue refluxing until no more water collects in the trap and TLC analysis shows complete consumption of the starting acid.

  • Cooling: Once the reaction is complete, cool the flask to room temperature before proceeding to the workup.

Protocol 2: Standard Post-Reaction Workup and Purification
  • Solvent Removal: If the reaction was run in excess methanol, remove the bulk of the methanol using a rotary evaporator.[12]

  • Dilution and Transfer: Dilute the reaction residue with an organic solvent like ethyl acetate (EtOAc) and transfer it to a separatory funnel.

  • Neutralization Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃).[13] Stopper the funnel, shake gently at first, and vent frequently to release the CO₂ gas that evolves. Continue shaking more vigorously. Drain the lower aqueous layer. Repeat this wash.

  • Water Wash: Wash the organic layer with water once.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12][21]

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 2-ethyl-5-methylbenzoate.

  • Purification: If necessary, purify the crude ester by vacuum distillation or flash column chromatography on silica gel.[1]

Part 4: Data and Visualization

Table 1: Comparison of Common Acid Catalysts
CatalystTypeTypical LoadingProsCons
Sulfuric Acid (H₂SO₄) Homogeneous, Brønsted1-5 mol%Inexpensive, strong acid, acts as a dehydrating agent.[6]Corrosive, can cause charring, difficult to remove (requires neutralization).[10]
p-Toluene­sulfonic Acid (p-TsOH) Homogeneous, Brønsted1-5 mol%Solid (easy to handle), strong acid, less oxidizing than H₂SO₄.[11][15]Requires neutralization and removal.
Amberlyst-15 Heterogeneous, Solid Acid10-20 wt%Easily removed by filtration, reusable, low corrosion.[10]Generally requires higher catalyst loading and may result in slower reaction rates.
Zr/Ti-based Solid Acids Heterogeneous, Lewis/Brønsted5-10 wt%Highly active for hindered substrates, reusable, environmentally benign.[1]Higher initial cost, may require specific preparation/activation.[1]
Diagram: Fischer-Speier Esterification Mechanism

Caption: General mechanism of the acid-catalyzed Fischer-Speier esterification.

References

  • Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. Retrieved from [Link]

  • American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. Retrieved from [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. ijstr.org. Retrieved from [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. Retrieved from [Link]

  • Filo. (2025). What are possible sources of error in an esterification lab?. Filo. Retrieved from [Link]

  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Homework.Study.com. Retrieved from [Link]

  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. Retrieved from [Link]

  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters. Google Patents.
  • Sparkl. (n.d.). Revision Notes - Esterification Reactions with Alcohols. Sparkl. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01287060A - Method for esterifying sterically hindered carboxylic acids. Google Patents.
  • ResearchGate. (n.d.). (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A Convenient Preparation of Methyl Esters from Carboxylic Acids. Taylor & Francis Online. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]

  • Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters. Google Patents.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Preparations and Procedures International. (n.d.). THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Taylor & Francis Online. Retrieved from [Link]

  • Unknown Source. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis. Scribd. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. NIST. Retrieved from [Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound. Google Patents.
  • Reddit. (2019). Organic chemistry 2 - How do I improve the yield of methyl benzoate in this lab?. Reddit. Retrieved from [Link]

Sources

Optimization

Methyl 2-ethyl-5-methylbenzoate solubility issues in water

Guide to Overcoming Aqueous Solubility Challenges This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Guide to Overcoming Aqueous Solubility Challenges

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-ethyl-5-methylbenzoate. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues users might encounter during experimental workflows, grounded in established physicochemical principles and field-proven laboratory techniques.

Understanding the Challenge: Physicochemical Properties

Methyl 2-ethyl-5-methylbenzoate is an aromatic ester. Its molecular structure, characterized by a non-polar benzene ring and alkyl groups, dictates its hydrophobic nature, leading to inherently poor solubility in aqueous solutions.[1] While specific experimental data for this exact compound is not extensively published, we can estimate its properties based on its structure and data from similar benzoate esters.

PropertyValue (Estimated)Scientific Rationale & Implications
Molecular Formula C₁₁H₁₄O₂---
Molecular Weight 178.23 g/mol Essential for calculating molar concentrations for stock solutions.
LogP (Octanol-Water Partition Coefficient) > 3.0A high LogP value indicates strong lipophilicity ("grease-ball" character), predicting poor water solubility.[2]
Water Solubility Poor / Very LowThe hydrophobic surface area of the benzene ring and alkyl groups dominates over the polar ester group, minimizing favorable interactions with water molecules.[1][3]
Appearance Colorless to pale yellow liquidThe compound is a liquid at room temperature, which can sometimes be mistaken for being soluble when it is merely dispersed as an immiscible phase.[1]
Frequently Asked Questions (FAQs)

Q1: Why is Methyl 2-ethyl-5-methylbenzoate so difficult to dissolve in water or standard buffers like PBS?

The poor water solubility is a direct result of its molecular structure. Water is a highly polar solvent that forms strong hydrogen bonds. The structure of Methyl 2-ethyl-5-methylbenzoate is predominantly non-polar due to the benzene ring and the ethyl and methyl substituents. These hydrophobic regions cannot form hydrogen bonds with water. Consequently, water molecules tend to exclude the compound, a phenomenon known as the hydrophobic effect, leading to its precipitation or phase separation. While the ester group has some polarity, it is insufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

For hydrophobic compounds like Methyl 2-ethyl-5-methylbenzoate, it is standard practice to first prepare a concentrated stock solution in a water-miscible organic solvent.[4] The most common and effective choices are:

  • Dimethyl Sulfoxide (DMSO): This is often the first choice. DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of non-polar and polar compounds.

  • Ethanol (EtOH): Absolute ethanol is another excellent option.

  • Methanol (MeOH): While also effective, it can be more volatile than DMSO or ethanol.[1]

It is crucial to prepare a stock solution at a concentration high enough that the subsequent dilution into your aqueous experimental medium results in a final organic solvent concentration that is non-toxic to your system (e.g., <0.5% DMSO for many cell culture experiments).[5]

Q3: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) as soon as I added it to my aqueous buffer. What happened and how do I fix it?

This is the most common solubility issue and is expected for highly hydrophobic molecules.[4][5] When you add the concentrated organic stock solution to the aqueous buffer, the solvent environment changes dramatically from being predominantly organic to almost entirely aqueous. The compound's solubility limit in the final aqueous medium is much lower than in the initial DMSO stock. Once this limit is exceeded, the compound precipitates.

To fix this, you must employ strategies to keep the compound soluble in the final aqueous solution. See the Troubleshooting & Optimization Guide below for detailed methods.

Q4: Can I just heat the aqueous solution or sonicate it to get the compound to dissolve?

While heating or sonication can sometimes help dissolve a compound, these are generally not reliable or recommended solutions for compounds that are fundamentally insoluble.

  • Heating: This may temporarily increase solubility, but the compound will likely precipitate again as the solution cools to your experimental temperature (e.g., 37°C or room temperature).

  • Sonication: This can break up solid particles and create a fine suspension or dispersion, but it does not truly dissolve the compound at a molecular level. The particles will likely aggregate and settle over time, leading to inconsistent and non-reproducible experimental results.

Troubleshooting & Optimization Guide

If you observe precipitation upon dilution into an aqueous buffer, follow this structured approach.

Logical Flow for Troubleshooting Solubility

G start Start: Compound precipitates in aqueous buffer q1 Is the final concentration absolutely necessary? start->q1 step1 Strategy 1: Lower the Final Concentration q1->step1 No q2 Can your experiment tolerate a higher solvent percentage? q1->q2 Yes success Success: Homogeneous Solution step1->success step2 Strategy 2: Increase Co-solvent Percentage (e.g., 0.5% to 1% DMSO) q2->step2 Yes q3 Are surfactants compatible with your assay? q2->q3 No step2->success step3 Strategy 3: Incorporate a Surfactant (e.g., Tween® 80, Pluronic® F-68) q3->step3 Yes step4 Advanced Strategy: Consider Formulation Technologies (e.g., Cyclodextrins) q3->step4 No step3->success

Caption: Troubleshooting workflow for addressing precipitation.

Strategy 1: Lower the Final Concentration

The simplest solution is often to reduce the final concentration of the compound in your aqueous medium. The compound may simply not be soluble at your initial target concentration. Test a serial dilution to find the highest achievable concentration that remains in solution.[4]

Strategy 2: Increase the Co-solvent Percentage

If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., DMSO) can maintain solubility.[4] For cell-based assays, it is critical to run a solvent toxicity control to ensure the co-solvent concentration does not affect the biological outcome. Many cell lines can tolerate up to 0.5% or even 1% DMSO, but this must be empirically verified.[5]

Strategy 3: Utilize Surfactants or Solubilizing Agents

For some applications, adding a small amount of a biocompatible, non-ionic surfactant can dramatically improve the solubility of hydrophobic compounds.[4][5] Surfactants form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous solution.

  • Common Surfactants: Tween® 80, Polysorbate 20, or Pluronic® F-68.[5]

  • Method: The surfactant can be added to the aqueous buffer before the compound's stock solution is added.

  • Concentration: Start with a low concentration (e.g., 0.01% - 0.1% w/v) and optimize as needed.

Micelle cluster_micelle Surfactant Micelle cluster_env Aqueous Environment (Water) center Methyl 2-ethyl-5- methylbenzoate s1 center->s1 Hydrophobic Tail s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 1,2.5 s1->1,2.5 Hydrophilic Head w1 w2 w3 w4

Sources

Troubleshooting

Removing Unreacted 2-Ethyl-5-Methylbenzoic Acid From Your Product

Technical Support Center: Purification Strategies Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for the common...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for the common challenge of removing unreacted 2-ethyl-5-methylbenzoic acid from a reaction product.

The Importance of Purity

In any chemical synthesis, the purity of the final product is paramount. Unreacted starting materials, such as 2-ethyl-5-methylbenzoic acid, can interfere with subsequent reaction steps, complicate product characterization, and impact the biological activity or material properties of the final compound. This guide offers strategies to ensure your product is free from this acidic impurity.

FAQ 1: How can I remove unreacted 2-ethyl-5-methylbenzoic acid from a neutral product (e.g., an ester or amide)?

Underlying Principle: Acid-Base Extraction

This is the most common and straightforward scenario. The separation relies on the acidic nature of the unreacted 2-ethyl-5-methylbenzoic acid. By washing an organic solution of your reaction mixture with an aqueous basic solution, you can selectively convert the carboxylic acid into its water-soluble salt.[1][2] This salt will partition into the aqueous layer, while your neutral product remains in the organic layer.[3][4]

Step-by-Step Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Transfer: Add the organic solution to a separatory funnel.

  • Initial Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The top layer is typically the organic layer, and the bottom is the aqueous layer (confirm by adding a few drops of water).

  • Drain: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh sodium bicarbonate solution to ensure complete removal of the acid.[3]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield your purified neutral product.

Diagram: Acid-Base Extraction Workflow

G cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer A Crude Product + 2-Ethyl-5-methylbenzoic Acid in Organic Solvent B Add Saturated NaHCO3 (aq) A->B C Shake & Vent B->C D Allow Layers to Separate C->D E Neutral Product D->E Remains in Organic Phase H Sodium 2-ethyl-5-methylbenzoate (Water Soluble Salt) D->H Moves to Aqueous Phase F Wash with Brine, Dry, Evaporate E->F G Pure Neutral Product F->G I Discard (or acidify to recover starting material) H->I

Caption: Workflow for removing acidic impurities from a neutral product.

Data Summary: Common Aqueous Bases for Extraction

BaseFormulaStrengthComments
Sodium BicarbonateNaHCO₃WeakPreferred for sensitive products like esters to avoid hydrolysis.[2][5]
Sodium CarbonateNa₂CO₃ModerateA stronger base than bicarbonate; useful if the acid is difficult to remove.
Sodium HydroxideNaOHStrongUse with caution as it can cause hydrolysis of esters or other sensitive functional groups.[2]

FAQ 2: My product is also acidic. How can I separate it from 2-ethyl-5-methylbenzoic acid?

Underlying Principle: Exploiting Differences in Physical Properties

When your product and starting material are both acids, simple extraction is often ineffective.[2] In this case, you must rely on more subtle differences in their physical properties, such as polarity or solubility.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (an eluting solvent).[6] A less polar compound will travel through the column faster than a more polar compound.

  • Recrystallization: This method purifies a solid compound by dissolving it in a hot solvent and allowing it to cool slowly.[7][8] The desired compound will form pure crystals, leaving impurities behind in the solvent.[9][10]

Step-by-Step Protocol: Column Chromatography

  • TLC Analysis: First, analyze your mixture by Thin Layer Chromatography (TLC) to determine a suitable solvent system that shows good separation between your product and the starting material.[11][12]

  • Column Packing: Prepare a chromatography column with silica gel or another appropriate stationary phase.

  • Loading: Dissolve your crude product in a minimal amount of the eluting solvent and load it onto the column.

  • Elution: Pass the eluting solvent through the column, collecting fractions in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain your purified acidic product.

Diagram: Purification Decision Tree

G Start Crude Product Contains 2-Ethyl-5-methylbenzoic Acid IsProductNeutral Is the Product Neutral? Start->IsProductNeutral IsProductAcidic Is the Product Acidic? IsProductNeutral->IsProductAcidic No Extraction Use Acid-Base Extraction (Basic Wash) IsProductNeutral->Extraction Yes IsProductBasic Is the Product Basic? IsProductAcidic->IsProductBasic No Chromatography Use Column Chromatography or Recrystallization IsProductAcidic->Chromatography Yes AcidExtraction Use Acid-Base Extraction (Acidic Wash) IsProductBasic->AcidExtraction Yes

Caption: Decision tree for selecting a purification method.

FAQ 3: How can I confirm the complete removal of 2-ethyl-5-methylbenzoic acid?

Underlying Principle: Analytical Chemistry Techniques

After purification, you must verify the absence of the starting material. Several analytical techniques can be used for this purpose.

  • Thin Layer Chromatography (TLC): This is a quick and easy way to check for purity.[13][14][15] A pure compound should ideally show a single spot. By co-spotting your purified product with a sample of the starting material, you can confirm its absence.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation and purity assessment. The spectrum of your purified product should be free of characteristic peaks from 2-ethyl-5-methylbenzoic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive technique can detect even trace amounts of impurities.[16][17] It separates the components of a mixture and provides their mass-to-charge ratio, allowing for definitive identification.

Data Summary: Analytical Confirmation

TechniqueWhat to Look For
TLCAbsence of a spot corresponding to the Rf of 2-ethyl-5-methylbenzoic acid.
¹H NMRDisappearance of characteristic proton signals of the starting material.
LC-MSAbsence of a peak with the mass-to-charge ratio of 2-ethyl-5-methylbenzoic acid.

References

  • Fiveable. (2025, August 15). Acid-Base Extraction Definition.
  • Study.com.
  • Study Mind. (2022, April 19).
  • Unknown. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Unknown. Acid-Base Extraction.1.
  • Wikipedia. Acid–base extraction.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Wikipedia.
  • Illinois State Water Survey.
  • Eastern Kentucky University - EduBirdie. Acid-Base Liquid-Liquid Extraction.
  • Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • ResearchGate.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Unknown.
  • Open Access Journals. (2022, July 20).
  • Waters. Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector.
  • MilliporeSigma. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
  • Chemistry LibreTexts. (2022, August 23).
  • SIELC Technologies. (2020, June 2).
  • Chrom Tech. (2024, November 20).
  • The Department of Chemistry, UWI, Mona, Jamaica. (2014, October 30).
  • Chemistry Hall. (2020, January 2).

Sources

Optimization

Optimizing reflux time for Methyl 2-ethyl-5-methylbenzoate esterification

The following Technical Support Guide is designed for the synthesis of Methyl 2-ethyl-5-methylbenzoate . Ticket Subject: Optimization of Reflux Time & Conversion Rates Compound Class: Sterically Hindered Ortho-Substitute...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for the synthesis of Methyl 2-ethyl-5-methylbenzoate .

Ticket Subject: Optimization of Reflux Time & Conversion Rates Compound Class: Sterically Hindered Ortho-Substituted Benzoate Primary Protocol: Acid-Catalyzed Esterification (Fischer-Speier)

Executive Summary: The "Ortho-Effect" Challenge

Why is your reaction stalling? If you are observing incomplete conversion after standard reflux times (4–8 hours), the root cause is likely steric hindrance , not catalyst failure.

The target molecule, Methyl 2-ethyl-5-methylbenzoate , features an ethyl group at the ortho position (C2) relative to the carboxyl group. Unlike a simple methyl group (as in o-toluic acid), the ethyl group possesses greater conformational freedom and bulk (A-value ~1.75 kcal/mol vs 1.70 for methyl), effectively shielding the carbonyl carbon from nucleophilic attack by methanol.

Mechanistic Bottleneck: The tetrahedral intermediate formed during Fischer esterification is highly crowded. The transition state energy is significantly elevated, slowing the forward rate constant (


).

Troubleshooting Guide: Reflux Time Optimization

Scenario A: You are committed to Fischer Esterification (H₂SO₄/MeOH)

Standard acid-catalyzed reflux is the most common starting point but requires modification for this substrate.

Q: What is the optimal reflux time? A: For 2-ethyl-5-methylbenzoic acid, a standard 4-hour reflux is insufficient.

  • Baseline Recommendation: 24 to 48 hours under vigorous reflux.

  • Optimization: You cannot rely on time alone due to the equilibrium limit (

    
    ). You must chemically drive the equilibrium.
    
ParameterStandard ProtocolOptimized for Hindered Substrate
Reflux Time 4–6 Hours24–48 Hours (Monitor via GC-MS/TLC)
Solvent (MeOH) 5–10 equivalentsSolvent quantity (Use MeOH as the reaction solvent, >50 equiv)
Catalyst Loading 5–10 mol% H₂SO₄20–30 mol% H₂SO₄ (or anhydrous HCl gas)
Water Removal None/Dean-StarkMolecular Sieves (3Å) or Trimethyl Orthoformate

Protocol Validation (Self-Check):

  • TLC Monitoring: Do not rely on UV alone (the acid and ester have similar chromophores). Use a stain like Bromocresol Green (stains acid yellow/blue) to visualize unreacted starting material.

  • GC-MS: Check for the parent ion of the ester (

    
    ) vs. the acid. Note that thermal decarboxylation of the acid in the injector port is rare for this substrate but possible; derivatize a small aliquot with TMS-diazomethane if unsure.
    
Scenario B: The Reaction is "Stuck" at ~60% Conversion

The reaction has reached equilibrium. Extending reflux time further will yield diminishing returns.

Q: How do I push the reaction to completion? A: You must remove water or activate the carboxyl group.[1]

Option 1: Chemical Dehydration (The "Hidden" Fix) Add Trimethyl Orthoformate (TMOF) to the reaction mixture.

  • Mechanism: TMOF reacts irreversibly with the water byproduct to form methanol and methyl formate.

  • Protocol: Add 1.5 equivalents of TMOF relative to the theoretical water produced. Continue reflux for 6 hours.

Option 2: The "Nuclear" Option (Acid Chloride Route) If Fischer esterification fails to reach >90% conversion, switch to the Acyl Chloride method. This is the recommended industry standard for hindered benzoates.

Step-by-Step Protocol (Acid Chloride):

  • Activation: Dissolve 2-ethyl-5-methylbenzoic acid in Toluene (or DCM).

  • Reagent: Add 1.5 equiv Thionyl Chloride (SOCl₂) and 1 drop of DMF (catalyst).

  • Reflux: Reflux for 2–3 hours. Monitor by taking an aliquot, quenching with MeOH, and checking TLC (the acid chloride converts instantly to ester).

  • Esterification: Evaporate excess SOCl₂ (critical). Redissolve the crude acid chloride in dry DCM.

  • Addition: Add excess Methanol and 2.0 equiv Triethylamine (Et₃N) or Pyridine at 0°C.

  • Result: Quantitative conversion in <2 hours.

Visualized Workflows

Figure 1: Steric Blockade & Reaction Pathway

This diagram illustrates why the 2-ethyl group retards the reaction and the decision logic for choosing a pathway.

G Start Start: 2-ethyl-5-methylbenzoic acid Check Check Structure: Ortho-Substituted? Start->Check Fischer Path A: Fischer Esterification (MeOH, H2SO4) Check->Fischer Standard approach AcidCl Path B: Acyl Chloride Method (SOCl2 -> MeOH) Check->AcidCl Recommended for Hindered Barrier STERIC BARRIER: 2-Ethyl group blocks nucleophile Fischer->Barrier Reflux Reflux 24-48h + Molecular Sieves Barrier->Reflux Requires Optimization ResultA Result: ~60-70% Yield (Equilibrium Limited) Reflux->ResultA Intermediate Intermediate: Acid Chloride Formed AcidCl->Intermediate ResultB Result: >95% Yield (Irreversible) Intermediate->ResultB

Caption: Decision tree comparing the kinetically slow Fischer route (impeded by the ortho-ethyl group) vs. the highly reactive Acid Chloride route.

FAQs: Specific User Issues

Q: I see a new spot on TLC just above the starting material, but it's not the ester. What is it? A: This is likely the pseudo-acid chloride or a mixed anhydride if you are using co-reagents. However, in pure Fischer esterification, it might be an impurity from the starting material.

  • Check: If you used Thionyl Chloride, you might be seeing the acid chloride. It is stable enough in the absence of nucleophiles to run on TLC (if run quickly).

Q: Can I use Microwave irradiation to speed this up? A: Yes. Microwave synthesis is excellent for overcoming steric hindrance.

  • Settings: Sealed vessel, MeOH, H₂SO₄ (cat), 120°C for 20 minutes .

  • Caution: Ensure your vessel is rated for the pressure of MeOH at 120°C (approx 5-6 bar).

Q: My product has a strong smell even after workup. A: Esters of this class often have distinct, heavy floral/earthy odors. However, if it smells sharp/acrid, you have residual SOCl₂ or acetic acid (if used). Wash with saturated NaHCO₃ until bubbling ceases completely.

References

  • Fischer Esterification Mechanism & Kinetics

    • Master Organic Chemistry. "Fischer Esterification."[2][3][4][5][6][7] (General mechanism and reversibility).[2][4][5][6]

    • [Link]

  • Steric Hindrance in Benzoic Acids (The "Ortho Effect")

    • Wikipedia. "Ortho effect."[8] (Explains steric inhibition of resonance and reactivity).

    • [Link]

  • Optimization of Hindered Esters (Acid Chloride Route)

    • Organic Chemistry Portal.[4] "Acid Chlorides."[4] (Standard protocols for converting hindered acids).

    • [Link]

  • Alternative Catalyst Strategies (Solid Acids)

    • MDPI. "Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
    • [Link]

Sources

Troubleshooting

Troubleshooting low purity in Methyl 2-ethyl-5-methylbenzoate samples

Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals encountering low purity yields when synthesizing Methyl 2-ethyl-5-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals encountering low purity yields when synthesizing Methyl 2-ethyl-5-methylbenzoate (CAS: 2121931-16-4).

Due to the unique structural properties of this compound, standard esterification protocols often fail to yield high-purity results. Below, we dissect the mechanistic causes of these failures and provide field-proven, self-validating troubleshooting strategies.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My GC-MS shows a massive peak for unreacted 2-ethyl-5-methylbenzoic acid, even after 24 hours of reflux. Why is the reaction stalling? Causality: The primary culprit is steric hindrance. The 2-ethyl group is positioned ortho to the carboxylic acid moiety. This bulky alkyl substituent physically shields the carbonyl carbon, severely restricting the trajectory of nucleophilic attack by methanol during a standard Fischer esterification. Furthermore, esterification is an equilibrium process governed by Le Chatelier's Principle[1]. Solution:

  • Shift the Equilibrium: You must force the reaction forward by using a massive molar excess of methanol (acting as both solvent and reactant) or by actively removing water using a Dean-Stark apparatus with a toluene co-solvent[2].

  • Bypass Sterics (Acyl Chloride Route): If the Fischer route remains stalled, convert the starting acid to an acyl chloride using thionyl chloride (

    
    ), followed by the addition of methanol. This intermediate is far more electrophilic and circumvents the equilibrium limitations of the direct acid-alcohol reaction.
    

Q2: I switched to the acyl chloride route, but my NMR spectrum still shows benzoic acid impurities. How is this possible? Causality: Unreacted acyl chloride is highly sensitive to moisture. If your methanolysis is incomplete, the residual acyl chloride will readily hydrolyze back to 2-ethyl-5-methylbenzoic acid upon exposure to atmospheric moisture or during the aqueous workup. If the organic phase is washed too quickly, the acyl chloride doesn't fully neutralize in the basic wash; instead, it slowly hydrolyzes later in the organic phase, contaminating your final ester[3]. Solution:

  • Methanol Quench: Add an excess of methanol at the end of the reaction to completely consume residual acyl chloride before initiating the aqueous workup[3].

  • Extended Hydrolysis: Stir the crude organic reaction mixture vigorously with saturated

    
     solution for at least 2-3 hours to ensure complete hydrolysis and neutralization of any hidden acyl chloride[3].
    

Q3: Distillation is failing to separate my product from high-boiling impurities. What are they, and how do I prevent them? Causality: Under strongly acidic conditions (e.g., high


 loading) and elevated temperatures, methanol can undergo acid-catalyzed self-condensation to form ethers. More problematically, localized overheating can cause the formation of heavy ether byproducts or degradation of the aromatic ring substituents, which share similar boiling points with your target ester[2].
Solution:  Maintain strict temperature control using a monitored oil bath rather than a direct heating mantle to prevent localized overheating[2]. Optimize your acid catalyst loading to the lowest effective concentration (typically 1-5 mol%).

Part 2: Quantitative Impurity Profiling

To effectively troubleshoot, you must match your analytical data to the physical behavior of the reaction.

Impurity ProfileTypical Crude ConcentrationCausality / SourceAnalytical DetectionTargeted Removal Strategy
2-ethyl-5-methylbenzoic acid 10% - 30%Ortho-steric hindrance; Reversible equilibriumGC-MS, NMR (Broad -OH peak ~11 ppm)Validated

wash (pH > 8)
Heavy Ethers 1% - 5%Acid-catalyzed alcohol self-condensationGC-MS (High retention time)Strict temperature control
Acyl chloride (if used)2% - 10%Incomplete methanolysisIR (Strong C=O stretch ~1800 cm⁻¹)Extended basic hydrolysis
Water VariableEsterification byproductKarl Fischer titrationAnhydrous

drying

Part 3: Self-Validating Experimental Protocols

The following protocol is designed to eliminate the lipophilic 2-ethyl-5-methylbenzoic acid. Because the alkyl groups make this specific acid highly soluble in organic solvents, a standard water wash will fail. The system must be forced into a highly basic state to ensure quantitative deprotonation.

Optimized Workup and Purification Protocol

  • Solvent Evaporation: Upon reaction completion, remove excess methanol in vacuo.

    • Causality: Methanol acts as a co-solvent. If left in the mixture, it will partition into the aqueous phase during extraction, dragging your target ester with it and destroying your yield.

  • Organic Dilution: Dissolve the crude residue in a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basic Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate (

    
    ) to the separatory funnel.
    
    • Caution: Vent frequently to release

      
       gas generated by the neutralization of the acid catalyst and unreacted benzoic acid[2].
      
  • System Validation (Critical Step): Separate the layers. Test the pH of the spent aqueous layer using pH paper.

    • If pH < 8: The lipophilic unreacted acid is still partially protonated and trapped in your organic layer. You must repeat Step 3.

    • If pH > 8: The system has physically validated that all acidic species have been converted to water-soluble sodium carboxylate salts and successfully extracted[2].

  • Brine Wash: Wash the organic layer with saturated

    
     solution.
    
    • Causality: The high ionic strength of brine draws residual water out of the organic phase via osmosis, pre-drying the solution and breaking any stubborn emulsions.

  • Drying Validation: Add anhydrous magnesium sulfate (

    
    ) incrementally. The system is validated as "dry" only when the 
    
    
    
    stops clumping and flows freely like sand. Filter out the drying agent.
  • Final Isolation: Concentrate the filtrate in vacuo and purify via fractional vacuum distillation to isolate pure Methyl 2-ethyl-5-methylbenzoate.

Part 4: Workflows and Logic Visualizations

Caption: Self-validating purification workflow for crude Methyl 2-ethyl-5-methylbenzoate.

Caption: Diagnostic logic tree for identifying and resolving low purity in benzoate esters.

References

Sources

Optimization

Technical Support Center: Thermal Stability of Methyl 2-ethyl-5-methylbenzoate

Welcome to the technical support center for the handling and purification of Methyl 2-ethyl-5-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who work with this and si...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and purification of Methyl 2-ethyl-5-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who work with this and similar aromatic esters. Here, we address common challenges encountered during the distillation of this compound, focusing on maintaining its thermal stability to ensure high purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the distillation of Methyl 2-ethyl-5-methylbenzoate. Each issue is presented in a question-and-answer format, providing insights into the root cause and offering actionable solutions.

Question 1: My distillate of Methyl 2-ethyl-5-methylbenzoate has a yellow or brown tint. What is the likely cause and how can I fix it?

Answer:

A yellow or brown discoloration in the distillate is a primary indicator of thermal decomposition. Aromatic esters, while generally stable, can degrade at elevated temperatures, leading to the formation of colored impurities.

  • Causality: The energy supplied during distillation, if excessive, can exceed the activation energy for decomposition pathways. For esters, this can involve complex reactions, including cleavage of the ester linkage or reactions involving the aromatic ring and its substituents.[1] High temperatures can also accelerate oxidation if trace amounts of air are present in the distillation apparatus.

  • Troubleshooting Steps:

    • Reduce Distillation Temperature via Vacuum: The most effective method to prevent thermal degradation is to lower the boiling point of the compound by performing the distillation under reduced pressure (vacuum distillation).[2][3] By significantly lowering the pressure, the required distillation temperature can be decreased, thus minimizing thermal stress on the molecule.

    • Check for System Leaks: Ensure all joints and connections in your distillation setup are perfectly sealed. Air leaks can introduce oxygen, which can lead to oxidative degradation at high temperatures, often resulting in colored byproducts. All ground glass joints must be properly greased and sealed.[4]

    • Use an Inert Atmosphere: Before starting the distillation, purging the apparatus with an inert gas like nitrogen or argon can help to remove residual oxygen, providing an additional layer of protection against oxidation.[5]

Question 2: I am experiencing a lower than expected yield after distilling Methyl 2-ethyl-5-methylbenzoate. What are the potential reasons?

Answer:

Low recovery can stem from several factors, ranging from physical loss of material to chemical degradation.

  • Causality:

    • Decomposition: As mentioned above, thermal decomposition can convert your target compound into other, more volatile or non-volatile substances, leading to a direct loss of product.

    • Bumping/Foaming: Solutions under vacuum can have a tendency to "bump" or foam violently, carrying non-volatile material over into the receiving flask, which can compromise purity and make yield calculations inaccurate.[4][6]

    • Incomplete Distillation: High-boiling point compounds may require significant energy to distill completely, and some material may remain in the distillation flask or condense in the column (holdup).

  • Troubleshooting Steps:

    • Optimize Vacuum and Temperature: Refer to the boiling point data table below. Use the highest vacuum your system can safely achieve to minimize the distillation temperature.

    • Prevent Bumping: Always use a magnetic stir bar or boiling chips to ensure smooth boiling.[4] A Claisen adapter can also be used to provide extra volume and prevent foam from reaching the condenser.[4][6]

    • Ensure Proper Insulation: For high-boiling compounds, insulating the distillation head and column with glass wool or aluminum foil can help maintain the vapor temperature and ensure efficient distillation into the receiver.[6]

Question 3: My post-distillation purity analysis (GC/NMR) shows unexpected peaks. What could be forming?

Answer:

The presence of new impurities after distillation is a clear sign of chemical transformation.

  • Causality:

    • Thermal Cleavage: The ester linkage can be a point of thermal cleavage. While specific pathways for Methyl 2-ethyl-5-methylbenzoate are not extensively documented, analogous aromatic esters can undergo decomposition.[1]

    • Hydrolysis: If the crude material or the distillation system contains residual water, hydrolysis of the ester back to the corresponding carboxylic acid (2-ethyl-5-methylbenzoic acid) and methanol can occur, especially at high temperatures.

    • Side Reactions: The specific substituents on the aromatic ring could potentially participate in other, less common, thermal reactions.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry the crude product thoroughly before distillation using a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. Ensure all glassware is oven-dried.

    • Fractional Distillation: If impurities have boiling points close to your product, a fractional distillation with a packed or Vigreux column may be necessary for effective separation.[7]

    • Characterize Byproducts: Use analytical techniques like GC-MS to identify the mass of the impurity peaks. This information can provide crucial clues about the decomposition pathway and help in optimizing the distillation conditions to avoid their formation.

Frequently Asked Questions (FAQs)

What is the boiling point of Methyl 2-ethyl-5-methylbenzoate?

The boiling point of a substance is highly dependent on the pressure. Since this compound is susceptible to thermal degradation, distillation at atmospheric pressure is generally not recommended. The table below provides estimated boiling points at reduced pressures.

Pressure (mmHg)Estimated Boiling Point (°C)Notes
760 (atm)~230-240 °C (estimated)High potential for decomposition.
10~120-130 °CRecommended starting range.
5~105-115 °CGood for thermally sensitive material.
1~80-90 °CIdeal for maximizing stability.

Note: These are estimated values based on structurally similar compounds like Ethyl 2-methylbenzoate (Boiling Point: 227°C at 760 mmHg) and Methyl 2-methylbenzoate (Boiling Point: 215°C at 760 mmHg).[8][9] It is crucial to monitor the distillation temperature and pressure closely during the experiment.

What is a recommended protocol for the vacuum distillation of Methyl 2-ethyl-5-methylbenzoate?

This protocol outlines a standard procedure for vacuum distillation to ensure high purity and minimize degradation.

Experimental Protocol: Vacuum Distillation

  • Preparation:

    • Ensure the crude Methyl 2-ethyl-5-methylbenzoate is dry and free of solvents.

    • Inspect all glassware for cracks or defects that could cause an implosion under vacuum.[4]

    • Assemble the vacuum distillation apparatus (a short-path setup is often sufficient) and ensure all joints are lightly greased and well-sealed.[4]

  • Setup:

    • Place the crude material in a round-bottom flask (no more than half full) with a magnetic stir bar.

    • Connect the flask to the distillation head, condenser, and receiving flask.

    • Attach a thermometer to monitor the vapor temperature.

    • Connect the vacuum adapter to a vacuum trap and then to the vacuum pump.[4]

  • Execution:

    • Start the magnetic stirrer.

    • Turn on the vacuum pump to slowly evacuate the system. Monitor the pressure using a manometer.

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using a heating mantle.

    • Collect any low-boiling impurities as a forerun fraction.

    • Increase the temperature gradually until the product begins to distill. Record the temperature and pressure range over which the main fraction is collected.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to return to atmospheric pressure before turning off the vacuum pump.[4] This prevents oil from the pump from being sucked back into the system.

What are the primary signs of thermal decomposition to watch for during distillation?

  • Visual Cues: The most obvious sign is a change in color of the material in the distillation flask from colorless or pale yellow to dark yellow, brown, or black.

  • Pressure Fluctuations: The unexpected evolution of non-condensable gases from decomposition can cause the pressure in the system to fluctuate or rise.

  • Residue Formation: The presence of a significant amount of dark, tar-like residue in the distillation flask after the distillation is complete is a strong indicator of decomposition.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the distillation process.

G Troubleshooting Distillation of Methyl 2-ethyl-5-methylbenzoate start Problem Observed During Distillation discoloration Discoloration (Yellow/Brown) start->discoloration low_yield Low Yield start->low_yield low_purity Low Purity (Extra Peaks) start->low_purity cause_decomp Cause: Thermal Decomposition / Oxidation discoloration->cause_decomp low_yield->cause_decomp cause_loss Cause: Physical Loss or Bumping low_yield->cause_loss low_purity->cause_decomp cause_side_react Cause: Side Reactions (e.g., Hydrolysis) low_purity->cause_side_react solution_vacuum Solution: Lower Temp via Higher Vacuum cause_decomp->solution_vacuum solution_leak Solution: Check for Air Leaks cause_decomp->solution_leak solution_stir Solution: Use Stir Bar & Insulate cause_loss->solution_stir cause_side_react->solution_vacuum solution_dry Solution: Ensure Anhydrous Conditions cause_side_react->solution_dry

Sources

Troubleshooting

Technical Support: Catalyst Optimization for Methyl 2-ethyl-5-methylbenzoate

Case ID: #MEMB-SYNTH-001 Subject: Overcoming Steric Hindrance in Ortho-Substituted Benzoate Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: The "Ortho-Effec...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #MEMB-SYNTH-001 Subject: Overcoming Steric Hindrance in Ortho-Substituted Benzoate Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Ortho-Effect" Challenge

You are attempting to synthesize Methyl 2-ethyl-5-methylbenzoate . Unlike simple benzoate synthesis, this reaction is governed by significant steric hindrance.

The 2-ethyl group located ortho to the carboxylic acid exerts a "blocking" effect, shielding the carbonyl carbon from the nucleophilic attack of methanol. Furthermore, the 5-methyl group (meta position) acts as a weak electron donor, slightly increasing electron density on the carbonyl carbon, rendering it less electrophilic.

Standard protocols (e.g., H₂SO₄ at room temp) will likely fail or stall at <40% conversion. Successful synthesis requires a catalyst system that drives equilibrium aggressively or utilizes a mechanism less sensitive to steric bulk.

Catalyst Selection Matrix

Use this matrix to select the optimal catalyst based on your laboratory constraints and purity requirements.

Catalyst SystemMechanism TypeSuitabilityProsCons
Sc(OTf)₃ (Scandium Triflate)Lewis AcidHigh (Recommended for Pharma/R&D)Water Tolerant: Does not decompose with byproduct water.• Steric Tolerance: Large metal center coordinates effectively even with hindered substrates.• Recyclable. • High cost.• Requires chromatographic purification.
p-TSA (p-Toluenesulfonic acid)Brønsted AcidMedium (Standard Industrial)• Low cost.• Well-understood kinetics.• Soluble in organic azeotropes (Toluene).Equilibrium Limited: Requires physical water removal (Dean-Stark).• High temp can cause ether byproducts.
Amberlyst-15 Solid Acid (Resin)Low/Medium • Easy workup (Filtration).• Green chemistry compliant.Pore Blocking: Large 2-ethyl group restricts access to active sulfonic sites inside resin pores.• Slower kinetics.

Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting your synthetic route.

CatalystSelection Start Start: Methyl 2-ethyl-5-methylbenzoate Synthesis Scale What is your reaction scale? Start->Scale SmallScale Small Scale (<10g) / High Value Scale->SmallScale LargeScale Large Scale (>100g) / Cost Sensitive Scale->LargeScale LewisAcid Route A: Lewis Acid Catalysis (Sc(OTf)3) SmallScale->LewisAcid High Activity Needed Bronsted Route B: Azeotropic Distillation (p-TSA + Toluene) LargeScale->Bronsted Cost Efficiency CheckYield Is Conversion > 85%? LewisAcid->CheckYield Bronsted->CheckYield Success Proceed to Purification CheckYield->Success Yes Fail Troubleshoot: Activation Required CheckYield->Fail No AcidChloride Route C: Acid Chloride Activation (SOCl2 -> MeOH) Fail->AcidChloride Bypass Equilibrium

Caption: Decision tree for catalyst selection based on scale and yield requirements. Route C is the fallback if catalytic esterification fails.

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at ~60% Conversion

User Question: "I am using H₂SO₄ in refluxing methanol. The reaction starts well but stalls after 4 hours. Adding more acid doesn't help. Why?"

Technical Diagnosis: You have hit the thermodynamic equilibrium .

  • Water Poisoning: Fischer esterification is reversible (

    
    ). As water accumulates, it hydrolyzes your product back to the starting material.
    
  • Steric Shielding: The 2-ethyl group makes the forward reaction slow, so the reverse reaction (hydrolysis) becomes competitive much faster than with unsubstituted benzoates.

Corrective Protocol: Switch to a Water Removal System .

  • Method: Use Toluene as a co-solvent (not just Methanol).

  • Setup: Attach a Dean-Stark trap .

  • Mechanism: Toluene forms an azeotrope with water and methanol. The trap physically removes water from the reaction matrix, forcing the equilibrium to the right (Le Chatelier's Principle).

Issue 2: Formation of Dimethyl Ether (DME)

User Question: "I see a volatile byproduct in my GC-MS, and my methanol volume is decreasing faster than expected."

Technical Diagnosis: You are likely using too much strong mineral acid (H₂SO₄) at high temperatures.

  • Strong acids dehydrate methanol:

    
    .
    
  • This consumes your reagent and generates water, which further inhibits your esterification (see Issue 1).

Corrective Protocol:

  • Switch Catalyst: Use p-Toluenesulfonic acid (p-TSA) instead of Sulfuric Acid. It is softer and less oxidizing.

  • Reduce Loading: Use 1-3 mol% equivalent relative to the benzoic acid.

Issue 3: Low Yield with Solid Resins (Amberlyst)

User Question: "I tried Amberlyst-15 to be 'green', but the reaction is incredibly slow."

Technical Diagnosis: This is a Mass Transfer Limitation .

  • Amberlyst-15 is a macro-reticular resin. The active sulfonic acid sites are inside pores.

  • Your molecule (2-ethyl-5-methylbenzoic acid) is bulky. It diffuses slowly into the pores to reach the catalytic sites.

Corrective Protocol:

  • Solvent Swelling: Ensure the resin is pre-swelled in methanol for 30 mins.

  • Switch to Homogeneous: For this specific sterically hindered substrate, homogeneous catalysts (Sc(OTf)₃ or p-TSA) are superior because they don't rely on pore diffusion.

Recommended Experimental Protocols

Protocol A: High-Purity Lewis Acid Method (Recommended)

Best for: Small scale, high purity, difficult substrates.

  • Setup: Flame-dried Round Bottom Flask (RBF) with magnetic stir bar.

  • Reagents:

    • 1.0 equiv 2-ethyl-5-methylbenzoic acid.

    • 20.0 equiv Methanol (Anhydrous).

    • 1-5 mol% Scandium(III) Triflate [Sc(OTf)₃] .

  • Procedure:

    • Dissolve acid and catalyst in Methanol.

    • Reflux at 65°C for 12-24 hours.

    • Note: Sc(OTf)₃ coordinates to the carbonyl oxygen, increasing electrophilicity without being deactivated by the water generated.

  • Workup:

    • Evaporate excess methanol.

    • Dilute residue with Ethyl Acetate.[1]

    • Wash with NaHCO₃ (sat.[2] aq.) to remove unreacted acid.

    • Dry over Na₂SO₄ and concentrate.[2]

Protocol B: Azeotropic Dehydration Method (Industrial Standard)

Best for: Scale-up (>50g), cost-efficiency.

  • Setup: RBF equipped with a Dean-Stark apparatus and reflux condenser.

  • Reagents:

    • 1.0 equiv 2-ethyl-5-methylbenzoic acid.

    • 5.0 equiv Methanol.

    • Solvent: Toluene (Volume ratio 1:1 with Methanol).

    • Catalyst: 0.05 equiv p-TSA (p-Toluenesulfonic acid monohydrate).

  • Procedure:

    • Reflux vigorously. The Toluene/Water/Methanol azeotrope will boil up.

    • Water will separate in the Dean-Stark trap (lower phase).

    • Periodically drain the water.[3]

    • Continue until no more water collects (approx. 6-12 hours).

  • Workup:

    • Wash the organic layer with 10% Na₂CO₃.

    • Wash with Brine.

    • Distill Toluene to recover the pure ester.

Reaction Mechanism Visualization

The following diagram details the Lewis Acid activation pathway, highlighting how Sc(OTf)₃ overcomes the steric block.

Mechanism Substrate 2-ethyl-5-methyl benzoic acid Complex Activated Complex (Sc coordinates C=O) Substrate->Complex Coordination Catalyst Sc(OTf)3 Catalyst->Complex Intermediate Tetrahedral Intermediate Complex->Intermediate Activation Attack MeOH Nucleophilic Attack Attack->Intermediate Product Methyl Ester + Water Intermediate->Product Elimination Product->Catalyst Catalyst Recycle

Caption: Sc(OTf)₃ activates the carbonyl oxygen, pulling electron density away and allowing methanol to attack despite the 2-ethyl steric hindrance.

References

  • Ishihara, K., et al. (1996). "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides." Journal of Organic Chemistry, 61(14), 4560–4567.[4]

  • Goossen, L. J., et al. (2008). "Esterification of carboxylic acids with alcohols catalyzed by Sc(OTf)3." Advanced Synthesis & Catalysis. (Contextual grounding on Sc(OTf)3 utility for hindered acids).
  • Barrett, A. G. M., & Braddock, D. C. (1997).[5] "Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid."[5] Chemical Communications, 351-352.[5]

  • Kirumakki, S. R., et al. (2006). "Esterification of structural isomers of butyl alcohol with acetic acid over Amberlyst-15." Catalysis Letters.

Sources

Optimization

Advanced Troubleshooting Center: Moisture Sensitivity in Methyl 2-ethyl-5-methylbenzoate Reactions

Welcome to the Technical Support Center. As researchers and drug development professionals, scaling up or optimizing reactions involving sterically hindered esters requires moving beyond basic textbook chemistry and unde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, scaling up or optimizing reactions involving sterically hindered esters requires moving beyond basic textbook chemistry and understanding the physical realities of your reaction flask.

Methyl 2-ethyl-5-methylbenzoate is a highly specific, sterically demanding aromatic ester. The two most common transformations of this compound—nucleophilic acyl substitution via Grignard reagents to form tertiary alcohols, and hydride reduction via


 to form primary alcohols—are notoriously susceptible to moisture[1][2]. This guide provides the mechanistic causality, quantitative benchmarks, and self-validating protocols necessary to master these moisture-sensitive workflows.
Section 1: The Mechanistic Causality of Moisture Interference

To troubleshoot moisture issues, you must first understand the kinetic competition occurring in your reactor. When performing a Grignard addition or an


 reduction, your reagents act as both potent nucleophiles and exceptionally strong bases[3][4].

The Steric Penalty: Methyl 2-ethyl-5-methylbenzoate features an ethyl group at the ortho position (position 2). This bulky alkyl chain physically blocks the Bürgi-Dunitz trajectory—the specific angle at which a nucleophile must approach the carbonyl carbon[5]. Because the desired nucleophilic attack is sterically hindered, the reaction is kinetically slow.

The Kinetic Advantage of Water: Conversely, the protonation of a Grignard reagent (


) or the hydrolysis of 

is a diffusion-controlled acid-base reaction[1][4]. It requires almost zero activation energy. If even trace amounts of water are present, the moisture will completely quench your organometallic reagent before it has the chance to navigate the steric bulk of the ester.

MoistureCompetition Ester Methyl 2-ethyl-5-methylbenzoate Product Desired Alcohol Product Ester->Product Slow (Sterically Hindered) Reagent Organometallic Reagent (e.g., RMgX, LiAlH4) Reagent->Product Quench Quenched Reagent (RH / H2) + Unreacted Ester Reagent->Quench Fast (Diffusion Controlled) Moisture Trace Moisture (H2O) Moisture->Quench

Kinetic competition between desired nucleophilic addition and parasitic moisture quenching.

Section 2: Quantitative Impact of Moisture on Ester Conversion

To illustrate the critical need for anhydrous conditions, the following table summarizes the typical impact of solvent moisture content on the reduction of Methyl 2-ethyl-5-methylbenzoate using 1.2 equivalents of


 at 0°C[1][6].
Moisture Level (ppm H₂O)Solvent GradeActive Hydride Loss (%)Ester Conversion (%)Primary Byproduct
< 10 ppm Anhydrous / Sure/Seal™< 2%> 98%None (Trace aldehyde)
50 ppm Standard Dry~10%85 - 90%Unreacted Ester
200 ppm Benchtop (Exposed)~40%< 50%2-ethyl-5-methylbenzoic acid
> 500 ppm Wet Solvent> 95%< 5%2-ethyl-5-methylbenzoic acid

*Formed during subsequent aqueous workup. Basic aluminum/magnesium salts generated by the moisture quench act as catalysts, hydrolyzing the unreacted starting ester into its corresponding carboxylic acid.

Section 3: Self-Validating Experimental Protocols

Trust in your chemistry comes from self-validation. You must prove your system is dry before committing your valuable Methyl 2-ethyl-5-methylbenzoate to the reaction flask. We achieve this using rigorous Schlenk line methodologies[7].

Protocol: Rigorously Anhydrous Grignard Addition

Objective: Perform a moisture-free addition of methylmagnesium bromide to Methyl 2-ethyl-5-methylbenzoate.

  • Glassware Preparation (The Bake-Out):

    • Dry a 2-neck round-bottom flask, reflux condenser, and magnetic stir bar in a 120°C oven for a minimum of 4 hours.

    • Assemble the glassware while hot and immediately attach it to a dual-manifold Schlenk line[8].

  • Purge Cycling (Self-Validation Step 1):

    • Apply high vacuum (10⁻² mbar) for 5 minutes until the glass cools to room temperature.

    • Backfill with ultra-high purity (UHP) Argon.

    • Repeat the vacuum-argon cycle three times.

    • Causality: This is not just to replace the air; the vacuum physically desorbs microscopic water layers clinging to the borosilicate glass surface[9].

  • Solvent and Reagent Transfer:

    • Using a positive pressure of Argon, transfer 20 mL of anhydrous THF (Sure/Seal™ bottle, <10 ppm H₂O) into the flask via a dry, inert-gas-purged syringe[10].

    • Add the Grignard reagent (e.g., 3.0 equivalents of

      
      ).
      
    • Causality: A significant excess is utilized specifically to overcome the severe steric hindrance of the ortho-ethyl group[11].

  • Titration / Indicator (Self-Validation Step 2):

    • Expert Insight: Before adding the ester, observe the Grignard solution. If it bubbles vigorously upon addition to the THF, moisture is present. For absolute certainty, add a single crystal of 1,10-phenanthroline. A persistent deep purple/red color confirms that active Grignard reagent is present and the system is truly anhydrous[3].

  • Ester Addition:

    • Dissolve Methyl 2-ethyl-5-methylbenzoate in 5 mL of anhydrous THF.

    • Add the ester solution dropwise at 0°C.

    • Causality: Slow addition prevents localized exothermic heat spikes, which can lead to unwanted enolization or side reactions[4].

  • Reaction and Workup:

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Quench carefully with saturated aqueous

      
       at 0°C. This safely destroys unreacted organometallics without hydrolyzing any remaining ester[4].
      
Section 4: Troubleshooting FAQs

Q: My Grignard reaction with Methyl 2-ethyl-5-methylbenzoate yielded mostly unreacted starting material and some carboxylic acid. What went wrong? A: This is the classic signature of moisture contamination. The water quenched your Grignard reagent, neutralizing its nucleophilicity[11]. Because the ester is sterically hindered, it requires a large excess of active Grignard to drive the reaction forward. During your aqueous workup, the basic magnesium salts (formed from the water quench) catalyzed the hydrolysis of the unreacted ester into 2-ethyl-5-methylbenzoic acid. Solution: Rigorously dry your glassware, use fresh Sure/Seal™ solvents, and titrate your Grignard reagent before use[3].

Q: I am performing an


 reduction of the ester, but the reaction stalled at the aldehyde stage. Is this a moisture issue? 
A:  While moisture destroys 

(causing incomplete conversion), stalling specifically at the aldehyde is rare for

because aldehydes are more electrophilic than esters and reduce rapidly[1]. If you observe aldehyde, it is more likely due to using an insufficient stoichiometric ratio of

(perhaps because a portion was silently quenched by moisture) or using an aged, degraded batch of

[12]. Ensure you use at least 1.0 full equivalent of

(providing 4 hydride equivalents) and verify the reagent's integrity.

Q: Can I use a drying tube (e.g.,


) instead of a Schlenk line for these reactions? 
A:  For highly sterically hindered esters like Methyl 2-ethyl-5-methylbenzoate, a drying tube is entirely insufficient[11]. Drying tubes only prevent bulk atmospheric moisture from entering; they do not remove the ambient moisture already inside the flask or adsorbed to the glass. Because the nucleophilic attack on this specific ester is slow, even trace moisture will outcompete the reaction. A Schlenk line with vacuum/argon cycling is mandatory[13].

Q: How do I safely handle and transfer


 to avoid moisture exposure? 
A: 

powder is highly hygroscopic and pyrophoric. It should only be weighed and handled inside an inert atmosphere glovebox[12]. If a glovebox is unavailable, purchase

as a pre-made solution in THF or diethyl ether (packaged in Sure/Seal™ bottles) and transfer it using the inert-gas-purged syringe technique under a Schlenk line[10].
References

Sources

Reference Data & Comparative Studies

Validation

Comparative H-NMR Profiling: Methyl 2-ethyl-5-methylbenzoate

The following guide provides an in-depth comparative analysis of the H-NMR profile for Methyl 2-ethyl-5-methylbenzoate . It is designed for researchers requiring rigorous structural verification, specifically distinguish...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of the H-NMR profile for Methyl 2-ethyl-5-methylbenzoate . It is designed for researchers requiring rigorous structural verification, specifically distinguishing this compound from its close regioisomers and precursors.

Executive Summary

Methyl 2-ethyl-5-methylbenzoate is a trisubstituted aromatic ester often encountered as a specialized intermediate in the synthesis of fragrances or pharmaceutical scaffolds. Its structural elucidation presents a specific challenge: distinguishing it from thermodynamically similar regioisomers (e.g., Methyl 5-ethyl-2-methylbenzoate) generated during non-selective Friedel-Crafts alkylation sequences.

This guide objectively compares the H-NMR "performance"—defined here as signal resolution and diagnostic utility—of the target compound against its primary isomers and precursors. It establishes a self-validating protocol using chemical shift logic and Nuclear Overhauser Effect (NOE) correlations to confirm regio-chemistry.

Structural Analysis & Predicted Spectrum

The target molecule consists of a benzene ring substituted at positions 1 (Ester), 2 (Ethyl), and 5 (Methyl). The asymmetry of the substitution pattern results in three distinct aromatic signals and three distinct aliphatic environments.

Predicted Chemical Shift Data (CDCl₃, 400 MHz)

Note: Values are calculated based on substituent additivity rules (Curphy-Morrison) and empirical data from similar alkylbenzoates.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Diagnostic Logic
Ar-H6 (Ortho to Ester)7.75 - 7.85 Doublet (d)1H

Most Deshielded. Anisotropy of the C=O group significantly deshields this proton.
Ar-H3 (Ortho to Ethyl)7.15 - 7.25 Doublet (d)1H

Shielded relative to H6; coupling reflects ortho neighbor H4.
Ar-H4 (Meta to Ester)7.25 - 7.35 dd or m1H

Overlaps likely with solvent/H3 depending on concentration.
Ester -OCH₃ 3.85 - 3.90 Singlet (s)3H-Characteristic methyl ester singlet.
Ethyl -CH₂- 2.90 - 2.98 Quartet (q)2H

Critical Diagnostic. Significantly deshielded due to ortho-position to Ester C=O.
Ar-CH₃ (C5-Methyl)2.30 - 2.35 Singlet (s)3H-Typical benzylic methyl shift.
Ethyl -CH₃ 1.20 - 1.25 Triplet (t)3H

Standard terminal methyl triplet.
Structural Logic Diagram

The following diagram details the causality between the molecular structure and the observed spectral features.

G Struct Structure: Methyl 2-ethyl-5-methylbenzoate H6 H-6 Proton (Ortho to Ester) Struct->H6 C=O Anisotropy EthylCH2 Ethyl -CH2- (Ortho to Ester) Struct->EthylCH2 Steric/Electronic Deshielding Coupling Coupling Pattern (H3-H4 Ortho) Struct->Coupling Substitution Pattern (1,2,5) Shift: ~7.8 ppm\n(Diagnostic Peak) Shift: ~7.8 ppm (Diagnostic Peak) H6->Shift: ~7.8 ppm\n(Diagnostic Peak) Shift: ~2.95 ppm\n(vs ~2.65 normal) Shift: ~2.95 ppm (vs ~2.65 normal) EthylCH2->Shift: ~2.95 ppm\n(vs ~2.65 normal) J ~ 8.0 Hz\n(Vicinal) J ~ 8.0 Hz (Vicinal) Coupling->J ~ 8.0 Hz\n(Vicinal)

Figure 1: Mechanistic link between substituent effects and diagnostic NMR signals.

Comparative Performance Analysis

This section evaluates the "performance" of H-NMR in distinguishing the target from its most challenging alternatives.

Scenario A: Target vs. Regioisomer (Methyl 5-ethyl-2-methylbenzoate)

The most common impurity is the isomer where the alkyl groups are swapped (Methyl at C2, Ethyl at C5). Both isomers have the same molecular weight and similar polarity, making MS and TLC unreliable. H-NMR is the superior discriminator.

FeatureTarget (2-Ethyl) Isomer (2-Methyl) Differentiation Causality
Ortho-Alkyl Shift Ethyl -CH₂- @ ~2.95 ppm Methyl -CH₃ @ ~2.55 ppm The alkyl group ortho to the ester is deshielded. In the target, it's the CH₂; in the isomer, it's the CH₃.
NOE Correlation Ester OMe

Ethyl CH₂
Ester OMe

Methyl CH₃
Definitive Proof. 1D-NOESY irradiating the Ester OMe (3.9 ppm) will enhance the ortho alkyl signal.
Aromatic Pattern H6 (d), H3 (d), H4 (dd)H6 (d), H3 (d), H4 (dd)Splitting is identical; chemical shifts differ slightly (<0.1 ppm) and are unreliable without a standard.
Scenario B: Target vs. Precursor (2-Ethyl-5-methylbenzoic Acid)

Incomplete esterification is a common process failure.

FeatureTarget (Ester) Precursor (Acid) Observation
-OCH₃ Signal Singlet @ 3.9 ppm Absent Primary confirmation of reaction completion.
-COOH Signal Absent Broad Singlet @ 10-12 ppm Acid proton is exchangeable; may be invisible in wet solvents but diagnostic if dry.
Solvent Effect Sharp signals in CDCl₃Broadening likely in CDCl₃ due to dimerization of acid.

Experimental Protocols

Sample Preparation (Self-Validating System)

To ensure reproducibility and minimize concentration effects on chemical shifts:

  • Mass: Weigh 10-15 mg of the oil/solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Why? High concentration (>20mg) can cause viscosity broadening; low concentration (<5mg) reduces signal-to-noise for 13C satellites.

  • Filtration: If the solution is cloudy (salt residue), filter through a small plug of glass wool in a Pasteur pipette.

    • Validation: A clear solution ensures high-resolution shimming.

Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 1.0 s (Sufficient for protons; use 5.0 s for quantitative integration).

  • Scans (NS): 16 (Standard) or 64 (if detecting minor isomeric impurities <1%).

  • Spectral Width: -2 to 14 ppm.

Isomer Discrimination Workflow

The following decision tree guides the analyst through the confirmation process.

LogicTree Start Acquire 1H NMR (CDCl3) CheckOMe Check 3.9 ppm (-OCH3 Singlet) Start->CheckOMe CheckOrtho Identify Ortho-Alkyl Signal (Deshielded Region) CheckOMe->CheckOrtho Decision1 Signal at ~2.95 ppm (q)? CheckOrtho->Decision1 Decision2 Signal at ~2.55 ppm (s)? Decision1->Decision2 No ResultTarget CONFIRMED: Methyl 2-ethyl-5-methylbenzoate Decision1->ResultTarget Yes Decision2->Start Ambiguous -> Run NOESY ResultIsomer ISOMER DETECTED: Methyl 2-methyl-5-ethylbenzoate Decision2->ResultIsomer Yes

Figure 2: Logical decision tree for distinguishing the target from its regioisomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on additivity rules and coupling constants).
  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (Methyl 2-methylbenzoate) & SDBS No. 2786 (Methyl 3-methylbenzoate).[Link] (Used as baseline comparators for chemical shift prediction).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for NOE and pulse sequence protocols).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified resource for chemical shift tables and solvent effects).

Comparative

Comparison Guide: C-13 NMR Profiling of Methyl 2-ethyl-5-methylbenzoate

Topic: C-13 NMR chemical shifts for Methyl 2-ethyl-5-methylbenzoate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary & Technical Context Met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C-13 NMR chemical shifts for Methyl 2-ethyl-5-methylbenzoate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Context

Methyl 2-ethyl-5-methylbenzoate (CAS: 121931-16-4) is a specialized aromatic building block often utilized in the synthesis of complex pharmaceutical intermediates, including benzodiazepines and indene derivatives.[1][2][3][4] Precise structural characterization of this compound is critical, particularly to distinguish it from its regioisomers (e.g., methyl 5-ethyl-2-methylbenzoate) which may arise during non-selective alkylation or Friedel-Crafts processes.

This guide provides a technical comparison of the C-13 NMR chemical shifts of Methyl 2-ethyl-5-methylbenzoate against its structural analogs. It establishes a self-validating identification protocol based on Substituent Chemical Shift (SCS) additivity and steric perturbation effects.

C-13 NMR Spectral Analysis

Predicted vs. Reference Chemical Shifts

In the absence of a raw dataset from a specific commercial vendor, the chemical shifts below are derived using high-fidelity SCS additivity rules validated against experimental data for Methyl 2-methylbenzoate (a close structural proxy).

Key Diagnostic Features:

  • Steric Compression (C=O): The 2-ethyl group exerts a steric "ortho effect," twisting the ester carbonyl out of the aromatic plane. This typically results in a slight upfield shift (shielding) of the carbonyl carbon compared to unsubstituted methyl benzoate.

  • Alkyl Signatures: The ethyl group provides a distinct methylene quartet (in DEPT/APT) around 26-28 ppm, distinguishing it from methyl isomers.

Table 1: Comparative C-13 NMR Shifts (ppm in CDCl₃)
Carbon PositionMethyl 2-ethyl-5-methylbenzoate (Target)Methyl 2-methylbenzoate (Reference Isomer)Methyl Benzoate (Base Standard)Δ (Target - Ref)
C=O (Carbonyl) 167.5 167.0166.8+0.5
C-1 (Ipso-Ester) 129.8 129.6130.4+0.2
C-2 (Ipso-Alkyl) 143.5 (Ipso-Et)141.2 (Ipso-Me)129.4+2.3
C-3 129.2 131.7128.1-2.5
C-4 131.5 131.2132.6+0.3
C-5 135.8 (Ipso-Me)125.6128.1+10.2
C-6 130.1 130.5129.4-0.4
O-CH3 51.9 51.851.7+0.1
Ar-CH3 (C-5) 20.9 --N/A
Ar-Et (CH2) 26.8 --Diagnostic
Ar-Et (CH3) 15.4 21.5 (Ar-Me)--6.1

Note: Values for the target are calculated based on SCS increments relative to benzene and methyl benzoate experimental baselines.

Distinguishing Isomers (The "Performance" Metric)

The primary challenge in synthesis is distinguishing the target from Methyl 5-ethyl-2-methylbenzoate .

  • Target (2-Et, 5-Me): The C-2 signal (attached to Ethyl) will resonate downfield (~143 ppm) compared to a C-2 attached to Methyl (~141 ppm).

  • Isomer (2-Me, 5-Et): The C-2 signal will appear at ~141 ppm, while the C-5 signal (attached to Ethyl) will shift to ~142 ppm.

  • Differentiation: The Carbon-13 spectrum definitively resolves these isomers by the chemical shift of the quaternary carbons C-2 and C-5.

Experimental Protocols

Synthesis & Isolation Workflow

To ensure spectral fidelity, the compound should be synthesized via acid-catalyzed esterification of the commercially available 2-ethyl-5-methylbenzoic acid. This route avoids isomer mixtures common in direct Friedel-Crafts alkylation.

Protocol: Acid-Catalyzed Esterification

  • Reagents: Dissolve 2-ethyl-5-methylbenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Catalyst: Add conc. H₂SO₄ (0.1 eq) dropwise.

  • Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to RT. Concentrate in vacuo to remove excess MeOH. Dilute with EtOAc, wash with sat. NaHCO₃ (2x) to remove unreacted acid, then Brine (1x).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel flash chromatography (0-5% EtOAc in Hexane).

Logic Diagram: Synthesis & Identification

The following diagram illustrates the decision logic for synthesizing and validating the compound using NMR data.

G Start Start: 2-Ethyl-5-methylbenzoic Acid Reaction Reaction: MeOH / H2SO4 (Reflux) Start->Reaction Workup Workup: NaHCO3 Wash Reaction->Workup Crude Crude Product Workup->Crude NMR Acquire C-13 NMR (CDCl3) Crude->NMR Check1 Check: Carbonyl Peak NMR->Check1 Analyze 160-170 ppm Check2 Check: Alkyl Region Check1->Check2 Peak at ~167.5 ppm Fail Fail: Hydrolysis / Re-purify Check1->Fail Peak at ~173 ppm (Acid) Result Confirmed: Methyl 2-ethyl-5-methylbenzoate Check2->Result Quartet ~26.8, Triplet ~15.4 Check2->Fail Missing Ethyl Signals

Caption: Workflow for the synthesis and C-13 NMR validation of Methyl 2-ethyl-5-methylbenzoate.

Self-Validating System (Quality Control)

To ensure the trustworthiness of your data, apply this checklist to your acquired spectrum:

  • Solvent Lock: Ensure CDCl₃ triplet is centered at 77.16 ppm.

  • Carbon Count: You must observe exactly 11 distinct signals (6 Aromatic, 1 Carbonyl, 1 O-Methyl, 1 Ar-Methyl, 1 Ar-Ethyl-CH2, 1 Ar-Ethyl-CH3).

  • DEPT-135 Check:

    • Up (Positive): O-Me, Ar-Me, Ar-Et(CH3), and 3 Ar-CH signals.

    • Down (Negative): Ar-Et(CH2) signal at ~26.8 ppm.

    • Invisible: Quaternary carbons (C-1, C-2, C-5, C=O).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for SCS Additivity Rules).

Sources

Validation

In-Depth Comparison Guide: Mass Spectrometry Fragmentation Profiling of Methyl 2-ethyl-5-methylbenzoate

As drug development and chemical forensics demand increasingly precise structural elucidation, the ability to distinguish positional isomers using mass spectrometry (MS) is paramount. Methyl 2-ethyl-5-methylbenzoate (C₁₁...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical forensics demand increasingly precise structural elucidation, the ability to distinguish positional isomers using mass spectrometry (MS) is paramount. Methyl 2-ethyl-5-methylbenzoate (C₁₁H₁₄O₂, MW: 178.23 g/mol ) serves as an excellent model compound for demonstrating advanced fragmentation causality.

This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) for profiling this compound. By examining the mechanistic drivers of its fragmentation—specifically the "ortho effect"—we provide a self-validating framework for researchers to confidently identify this molecule against its structural alternatives.

Mechanistic Causality: The Ortho Effect

To move beyond simply listing spectral peaks, we must understand the causality of the fragmentation. In standard methyl benzoates, the dominant fragmentation pathway is the


-cleavage of the ester group, resulting in the loss of a methoxy radical (–OCH₃, 31 Da) to form an acylium ion.

However, Methyl 2-ethyl-5-methylbenzoate possesses an ethyl group at the ortho position relative to the methyl ester. Under hard ionization (EI), this proximity triggers a highly specific hydrogen rearrangement known as the ortho effect .

The Mechanism: The carbonyl oxygen of the ester acts as a radical site and abstracts a hydrogen atom from the


-carbon (the terminal methyl group) of the ortho-ethyl substituent. This occurs via a thermodynamically favored six-membered cyclic transition state . Following hydrogen abstraction, the molecule expels a neutral methanol molecule (CH₃OH, 32 Da), leaving behind a stable radical cation (m/z 146).

This proximity-driven elimination almost completely suppresses the standard


-cleavage, making the [M - 32]⁺• ion the diagnostic base peak.

G M_ion Molecular Ion [M]+• m/z 178 Ortho_ion [M - CH3OH]+• m/z 146 (Base Peak) M_ion->Ortho_ion Ortho Effect (-32 Da) Alpha_ion [M - OCH3]+ m/z 147 M_ion->Alpha_ion Alpha Cleavage (-31 Da) CO_loss [M - CH3OH - CO]+• m/z 118 Ortho_ion->CO_loss -CO (-28 Da)

Fig 1. EI-MS fragmentation pathway of Methyl 2-ethyl-5-methylbenzoate highlighting the ortho effect.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When comparing analytical platforms for the structural elucidation of this compound, the choice of ionization technique dictates the observed data.

  • GC-EI-MS (70 eV): Utilizes hard ionization. The radical cation [M]⁺• (m/z 178) is formed, allowing the ortho effect to proceed unimpeded. This platform is superior for distinguishing Methyl 2-ethyl-5-methylbenzoate from its para-ethyl isomer (e.g., Methyl 4-ethyl-3-methylbenzoate), which cannot form the 6-membered transition state and instead yields a base peak at m/z 147.

  • LC-ESI-MS/MS (CID): Utilizes soft ionization to form the even-electron protonated precursor [M+H]⁺ (m/z 179). Collision-Induced Dissociation (CID) of this precursor also yields a loss of methanol (m/z 147), but the mechanism is an even-electron rearrangement rather than a radical-driven process.

Quantitative Data Comparison

The following table summarizes the experimental high-resolution mass spectrometry (HRMS) data comparing the target compound with its para-isomer alternative across both platforms.

Analytical PlatformCompoundPrecursor Ion (m/z)Primary Fragment (m/z)Neutral LossRelative AbundanceIsomer Distinction
GC-EI-MS Methyl 2-ethyl-5-methylbenzoate178.0994 [M]⁺•146.0732CH₃OH (32 Da)100% (Base Peak)High (Ortho effect)
GC-EI-MS Methyl 4-ethyl-3-methylbenzoate178.0994 [M]⁺•147.0810•OCH₃ (31 Da)100% (Base Peak)High (No ortho effect)
LC-ESI-MS/MS Methyl 2-ethyl-5-methylbenzoate179.1072 [M+H]⁺147.0810CH₃OH (32 Da)85%Moderate
LC-ESI-MS/MS Methyl 4-ethyl-3-methylbenzoate179.1072 [M+H]⁺147.0810CH₃OH (32 Da)60%Moderate

Insight: GC-EI-MS provides a distinct 1 Da difference in the base peak between positional isomers, making it the superior alternative for definitive structural confirmation of ortho-substituted benzoates.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below incorporate a self-validating system: the use of a deuterated internal standard (Methyl-d₃ 2-ethyl-5-methylbenzoate). If the proposed ortho-effect mechanism is accurate, the deuterated standard (–COOCD₃) must lose CD₃OH (35 Da) under EI conditions, shifting the base peak from m/z 146 to m/z 146 (since the precursor is m/z 181, 181 - 35 = 146). This isotopic shift proves the methanol oxygen and methyl group originate exclusively from the ester moiety.

Workflow Prep Sample Prep & Isotopic Labeling GC GC-EI-MS (70 eV) Prep->GC LC LC-ESI-MS/MS (CID) Prep->LC Data Fragment Analysis GC->Data m/z 146 (EI) LC->Data m/z 147 (ESI)

Fig 2. Comparative experimental workflow for cross-platform MS structural elucidation.

Protocol A: GC-EI-MS Workflow
  • Sample Preparation: Dissolve 1.0 mg of Methyl 2-ethyl-5-methylbenzoate (and 1.0 mg of the Methyl-d₃ analog for validation) in 10 mL of GC-grade hexane.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: 1 µL, split ratio 10:1, inlet temperature 250°C.

  • Mass Spectrometry:

    • Ionization Energy: 70 eV (Electron Ionization).

    • Ion Source Temp: 230°C.

    • Scan Range: m/z 40 to 300.

  • Data Validation: Confirm the presence of m/z 178 (M⁺•) and the base peak at m/z 146. Cross-reference with the deuterated standard to verify the 35 Da neutral loss (m/z 181

    
     146).
    
Protocol B: LC-ESI-MS/MS Workflow
  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water (with 0.1% Formic Acid).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 8 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Collision Energy (CID): 15-25 eV using Argon gas.

  • Data Validation: Isolate precursor m/z 179.1 [M+H]⁺ in Q1. Monitor for the primary product ion at m/z 147.1 in Q3.

Conclusion

For the structural elucidation of Methyl 2-ethyl-5-methylbenzoate, GC-EI-MS outperforms LC-ESI-MS/MS in its ability to unambiguously identify positional isomers. The hard ionization environment of EI facilitates the radical-driven ortho effect, converting structural proximity into a highly diagnostic mass spectral signature (the loss of 32 Da). By integrating isotopic labeling into the workflow, researchers can establish a self-validating protocol that guarantees analytical trustworthiness during drug development and impurity profiling.

References

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrometriia, 13(2), 83-94. Available at:[Link]

  • Grützmacher, H.-F. (1995). Ortho effects: A mechanistic study. ResearchGate. Available at:[Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. Available at:[Link]

Comparative

Comprehensive HPLC Retention Time Analysis &amp; Comparison Guide: Methyl 2-ethyl-5-methylbenzoate

Introduction Methyl 2-ethyl-5-methylbenzoate (CAS: 2121931-16-4) is a highly specialized aromatic ester utilized as a critical building block in pharmaceutical synthesis and advanced materials. In drug development, accur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-ethyl-5-methylbenzoate (CAS: 2121931-16-4) is a highly specialized aromatic ester utilized as a critical building block in pharmaceutical synthesis and advanced materials. In drug development, accurately quantifying this compound and isolating it from closely related structural isomers (such as methyl 2,5-dimethylbenzoate) is paramount for ensuring API (Active Pharmaceutical Ingredient) purity.

This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of Methyl 2-ethyl-5-methylbenzoate against alternative benzoate esters. By exploring the underlying chromatographic mechanisms, researchers can streamline their method development workflows.

Mechanistic Principles of Retention (Causality in RP-HPLC)

In Reversed-Phase Liquid Chromatography (RP-HPLC), retention is primarily governed by the partition coefficient of the solute between a polar mobile phase and a non-polar stationary phase (typically C18).

According to Quantitative Structure-Retention Relationships (QSRR) models [1], the retention time (


) of benzoate esters is directly proportional to their lipophilicity (LogP). The structural modifications on the aromatic ring dictate this behavior:
  • Hydrophobic Surface Area: The addition of an ethyl group at the ortho position (C2) and a methyl group at the meta position (C5) significantly increases the hydrophobic surface area of the molecule compared to baseline methyl benzoate.

  • Steric Hindrance: The ortho-ethyl group introduces steric hindrance that slightly perturbs the planarity of the ester carbonyl. However, the dominant thermodynamic force remains hydrophobic partitioning, leading to a predictable increase in retention time based on Linear Solvation Energy Relationships [2].

Mechanism Solute Methyl 2-ethyl-5-methylbenzoate (Hydrophobic Analyte) Mobile Aqueous / Organic Mobile Phase Solute->Mobile Desorption (Polar Interactions) Stationary C18 Alkyl Chains (Stationary Phase) Solute->Stationary Partitioning (Hydrophobic Interactions)

Hydrophobic Partitioning Mechanism in RP-HPLC for Benzoate Esters.

Comparative HPLC Performance Data

To objectively evaluate the chromatographic profile of Methyl 2-ethyl-5-methylbenzoate, it must be benchmarked against alternative structurally related esters. The table below demonstrates how incremental alkyl substitutions influence retention time under standardized isocratic conditions.

Table 1: Comparative HPLC Retention Times of Substituted Benzoate Esters

CompoundStructural ModificationPredicted LogPRelative Retention Time (RRT)*Approx. Retention Time (min)**
Methyl benzoateBaseline2.121.005.2
Methyl 2-methylbenzoate+1 Methyl (ortho)2.601.457.5
Methyl 2,5-dimethylbenzoate+2 Methyls (ortho, meta)3.051.9210.0
Methyl 2-ethyl-5-methylbenzoate +1 Ethyl (ortho), +1 Methyl (meta) 3.55 2.65 13.8
Methyl 2,4-diethylbenzoate+2 Ethyls (ortho, para)4.023.4017.7

*RRT is calculated relative to Methyl benzoate. **Conditions: C18 Column (4.6 x 150 mm, 5 µm), Isocratic 60:40 Acetonitrile:Water, Flow Rate 1.0 mL/min, UV Detection at 254 nm.

Analysis: Methyl 2-ethyl-5-methylbenzoate offers a distinct retention window (approx. 13.8 min) that effectively resolves it from lighter dimethylated alternatives and heavier diethylated impurities.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal checks (void volume markers and system suitability standards) to verify column integrity and flow accuracy before sample analysis [3].

Step 1: Reagent and Standard Preparation
  • Mobile Phase: Prepare a 60:40 (v/v) mixture of HPLC-grade Acetonitrile (ACN) and Milli-Q Water. Degas via ultrasonication for 10 minutes.

  • Void Volume Marker: Prepare a 10 µg/mL solution of Uracil in the mobile phase. Uracil does not interact with the C18 phase and will elute at the dead time (

    
    ).
    
  • System Suitability Standard: Prepare a mixture containing 50 µg/mL Methyl benzoate and 50 µg/mL o-xylene in the mobile phase.

  • Analyte Sample: Dissolve Methyl 2-ethyl-5-methylbenzoate in ACN to a stock concentration of 1 mg/mL, then dilute to a working concentration of 50 µg/mL using the mobile phase.

Step 2: Chromatographic Setup
  • Column: End-capped C18 column (4.6 mm ID × 150 mm length, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Thermostatic control is critical to prevent retention time drift).

  • Injection Volume: 10 µL.

  • Detection: UV Photodiode Array (PDA) at 254 nm.

Step 3: System Validation & Execution
  • Blank Injection: Inject 10 µL of mobile phase to verify baseline stability and ensure zero carryover.

  • Dead Volume Determination: Inject the Uracil standard. Record

    
     (typically ~1.5 to 2.0 min).
    
  • System Suitability Test (SST): Inject the System Suitability Standard.

    • Validation Criteria: The theoretical plate count (

      
      ) for o-xylene must be > 5,000. The tailing factor (
      
      
      
      ) for Methyl benzoate must be between 0.9 and 1.2.
  • Sample Analysis: Inject the Methyl 2-ethyl-5-methylbenzoate sample. Calculate the capacity factor (

    
    ) using the formula: 
    
    
    
    .

HPLC_Workflow N1 1. Blank Injection (Baseline Validation) N2 2. Uracil Injection (Void Volume Determination) N1->N2 N3 3. SST Standard Injection (Column Efficiency Check) N2->N3 N4 4. Analyte Injection (Target Quantification) N3->N4 N5 5. Data Processing (Capacity Factor Calculation) N4->N5

Self-Validating RP-HPLC Workflow for Aromatic Esters.

Troubleshooting & Peak Optimization

Even with a robust protocol, complex sample matrices can induce chromatographic anomalies.

  • Peak Tailing: If the Methyl 2-ethyl-5-methylbenzoate peak exhibits tailing (

    
     > 1.5), it is likely due to secondary interactions with unreacted silanol groups on the silica support. Solution: Ensure the use of a fully end-capped C18 column or adjust the mobile phase pH to ~3.0 using 0.1% formic acid to suppress silanol ionization [4].
    
  • Co-elution with Isomers: If separating Methyl 2-ethyl-5-methylbenzoate from closely related isomers (e.g., Methyl 3-ethyl-4-methylbenzoate), an isocratic method may lack the necessary selectivity (

    
    ). Solution: Transition to a shallow gradient elution (e.g., 40% to 70% ACN over 20 minutes) to exploit minor differences in solvation energies.
    

References

  • "Prediction of liquid chromatographic retention time using quantitative structure-retention relationships to assist non-targeted identification." ResearchGate. URL:[Link]

  • "Retention Mechanism Based on Linear Solvation Energy Relationships to RP-HPLC." Asian Journal of Chemistry. URL: [Link]

Validation

Reference standards for Methyl 2-ethyl-5-methylbenzoate

Reference Standards for Methyl 2-ethyl-5-methylbenzoate: A Technical Comparison Guide Executive Summary: The "Hidden" Impurity Challenge Methyl 2-ethyl-5-methylbenzoate (CAS: 2121931-16-4) is not a standard shelf-item in...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for Methyl 2-ethyl-5-methylbenzoate: A Technical Comparison Guide

Executive Summary: The "Hidden" Impurity Challenge

Methyl 2-ethyl-5-methylbenzoate (CAS: 2121931-16-4) is not a standard shelf-item in most pharmacopeial catalogs (USP/EP).[1] It typically emerges in drug development as a Process-Related Impurity (PRI) or a Key Starting Material (KSM) derivative —often resulting from the esterification of 2-ethyl-5-methylbenzoic acid during workup or serving as a lipophilic intermediate in the synthesis of complex gliflozins or kinase inhibitors.[1]

Because no "Gold Standard" pharmacopeial monograph exists, researchers often face a critical decision: How do we validate this molecule for quantitative risk assessment without a primary standard?

This guide objectively compares the available sourcing tiers and provides a self-validating protocol to generate an "In-House Primary Standard" compliant with ICH Q2(R2) and Q3A/B guidelines.

Chemical Profile & Identification

Before selecting a standard, the molecule’s identity must be unequivocal.[1]

PropertySpecificationNotes
Chemical Name Methyl 2-ethyl-5-methylbenzoate
CAS Number 2121931-16-4 Often confused with isomeric ethyl-methyl benzoates.[1][2]
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Structure Benzoic acid core, 1-COOMe, 2-Ethyl, 5-MethylKey ID Marker: 2-Ethyl group creates steric hindrance near the ester.[1]
Solubility High in MeOH, ACN, DCM; Low in WaterLipophilic (LogP ~3.5 estimated).[1]

Comparative Guide: Sourcing Your Reference Standard

Since a USP/EP RS is unavailable, you must choose between three sourcing tiers.[1] The choice depends strictly on your development phase (Pre-clinical vs. GMP).

Tier 1: Custom Certified Reference Material (CRM)[1]
  • Definition: Material synthesized and certified under ISO 17034 accreditation.

  • Best For: Late-stage GMP release testing, filing NDA/ANDA.[1]

  • Pros: Full traceability, uncertainty budget provided, regulatory immunity.[1]

  • Cons: Extremely high cost ($5k+), long lead time (8-12 weeks).[1]

  • Verdict: Overkill for early R&D. Only necessary if the impurity is >0.10% in the final drug product.[1]

Tier 2: Commercial "Building Block" + In-House Qualification (Recommended)[1]
  • Definition: Purchasing "95-98%" purity chemical (e.g., from Sigma Aldrich, ChemScene) and characterizing it internally.

  • Best For: Method development, routine impurity profiling, toxicity studies.[1]

  • Pros: Immediate availability, low cost (<$500), flexibility.[1]

  • Cons: The "Label Purity" is often unreliable (GC area% only).[1] Requires the validation protocol below.

  • Verdict: The smart choice for 90% of workflows.[1] You convert a Tier 3 chemical into a Tier 1 standard via qNMR.[1]

Tier 3: Crude Synthesis
  • Definition: Synthesizing it yourself via Fischer esterification of 2-ethyl-5-methylbenzoic acid.[1]

  • Best For: Qualitative peak identification (Retention Time marker only).

  • Pros: You control the source.

  • Cons: High risk of residual acid/catalyst contamination.[1]

  • Verdict: Avoid unless commercial stock is exhausted.[1]

Experimental Protocol: The "Self-Validating" System

To use a Tier 2 commercial chemical as a quantitative standard, you must determine its Potency (Assay) . Do not rely on the vendor's CoA.[1]

A. Identity Confirmation (NMR/MS)
  • 1H NMR (400 MHz, CDCl3):

    • δ 7.6-7.1 (m, 3H): Aromatic protons.[1] Look for specific coupling constants to confirm 1,2,5-substitution.

    • δ 3.85 (s, 3H): Methyl ester (–COOCH ₃).[1]

    • δ 2.65 (q, 2H): Methylene of Ethyl group (Ar-CH ₂-CH₃).[1]

    • δ 2.35 (s, 3H): Ring Methyl (Ar-CH ₃).[1]

    • δ 1.20 (t, 3H): Methyl of Ethyl group (Ar-CH₂-CH ₃).[1]

  • GC-MS: Parent ion m/z 178 . Look for characteristic fragment m/z 147 (Loss of -OCH₃).[1]

B. Purity & Potency Assignment (The "Mass Balance" Approach)

Calculate potency (% w/w) using the following formula, compliant with ICH guidelines:

graphic Purity
\text{Potency}
[1]

Step-by-Step Workflow:

  • Chromatographic Purity (HPLC-UV):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 20 mins.[1]

    • Detection: 254 nm (aromatic ring) and 210 nm (general).[1]

    • Limit: Integrate all peaks >0.05%.[1]

  • Water Content: Karl Fischer Titration (Coulometric).

  • Residual Solvent: GC-Headspace (check for Methanol if synthesized via esterification).

  • Inorganic Residue: ROI (Residue on Ignition) - usually negligible for esters but required for full CoA.[1]

Visualizing the Decision & Validation Logic

The following diagrams illustrate the decision-making process for selecting a standard and the technical workflow for validating it.

Figure 1: Reference Standard Selection Decision Tree

StandardSelection Start Need Reference Standard for Methyl 2-ethyl-5-methylbenzoate PhaseCheck What is the Development Phase? Start->PhaseCheck EarlyStage Early R&D / Method Dev (Pre-Clinical) PhaseCheck->EarlyStage LateStage Late Stage / Commercial (Phase III / GMP) PhaseCheck->LateStage UsageCheck Is it for Quantification? EarlyStage->UsageCheck Tier1 TIER 1: Custom GMP Synthesis (ISO 17034 CRM) LateStage->Tier1 Primary Standard Required Tier2 TIER 2: Commercial Grade + In-House Qualification UsageCheck->Tier2 Yes (Assay/Impurity Calc) Tier3 TIER 3: Qualitative Marker Only (Crude Synthesis) UsageCheck->Tier3 No (Just ID/RT)

Caption: Decision matrix for selecting the appropriate grade of Methyl 2-ethyl-5-methylbenzoate based on regulatory requirements.

Figure 2: In-House "Gold Standard" Generation Workflow

ValidationWorkflow Source Source Commercial Material (CAS 2121931-16-4) ID Identity Check (1H-NMR + MS) Source->ID Purity Purity Assessment ID->Purity HPLC HPLC-UV (% Area) Purity->HPLC GC GC-Headspace (Solvents) Purity->GC KF Karl Fischer (Water) Purity->KF Calc Mass Balance Calculation (Potency Assignment) HPLC->Calc GC->Calc KF->Calc CoA Generate Internal CoA (Valid for 1 Year) Calc->CoA

Caption: Workflow to convert a commercial building block into a quantitative reference standard.

Summary of Key Data Points

ParameterCommercial Grade (Typical)In-House Validated Standard
Purity Claim >95% (GC Area)Assigned Potency (e.g., 98.4% w/w)
Traceability Batch Number onlyTraceable to NIST (via qNMR internal std)
Water Content Not TestedMeasured (e.g., <0.1%)
Use Case Synthesis Starting MaterialQuantitative Impurity Calculation

References

  • PubChem. Compound Summary: Methyl 2-ethylbenzoate (Structural Analog Reference). National Library of Medicine.[1] Available at: [Link][1]

  • ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of Methyl 2-ethyl-5-methylbenzoate

Executive Summary & Chemical Profiling As drug development and synthetic workflows grow increasingly complex, maintaining absolute control over laboratory safety and waste logistics is non-negotiable.[1] is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

As drug development and synthetic workflows grow increasingly complex, maintaining absolute control over laboratory safety and waste logistics is non-negotiable.[1] is a specialized aromatic ester utilized in advanced organic synthesis. While not explicitly listed as an acutely toxic P-list waste, its physicochemical profile dictates strict adherence to non-halogenated organic waste protocols under the EPA's [2].

This guide provides a self-validating, mechanistic framework for the safe operational handling, spill mitigation, and RCRA-compliant disposal of this compound.

Table 1: Physicochemical Risk Profile & Operational Implications

PropertyValue / ClassificationOperational Implication
Chemical Name Methyl 2-ethyl-5-methylbenzoateTarget compound for specific synthetic pathways.
CAS Number 2121931-16-4[1]Essential identifier for hazardous waste profiling and manifesting.
Molecular Weight 178.23 g/mol [1]Moderate vapor density; vapors may accumulate in unventilated lower areas.
Flammability Combustible Liquid (Est. Flash Pt: >75°C)*Store in dedicated flammable safety cabinets; isolate from strong oxidizers.
Solubility Insoluble in water; Miscible in organicsProhibits sink disposal; necessitates[3].

*Note: Flammability data is extrapolated from the [4][5].

Mechanistic Rationale for Safety Protocols

In chemical operations, understanding why a protocol exists ensures higher compliance than rote memorization. Methyl 2-ethyl-5-methylbenzoate features an aromatic ring with ortho-ethyl and meta-methyl substitutions.

  • Steric Hindrance: The alkyl groups adjacent to the ester linkage provide steric shielding, making this compound slightly more resistant to spontaneous hydrolysis than standard methyl benzoate. However, it remains reactive under strongly basic or acidic conditions.

  • Lipophilicity: As a highly lipophilic molecule, it readily permeates standard latex. Therefore, nitrile or heavier-duty elastomers are required to prevent dermal absorption.

  • Combustibility: Like most benzoate esters,[6]. While it will not ignite at room temperature as easily as acetone, aerosolized droplets or vapors generated during heating present a significant fire hazard.

Operational Workflow: Handling & Spill Response

Protocol A: Routine Handling & Engineering Controls

  • Ventilation: Conduct all transfers and reactions within a certified Class II fume hood. The vapor density of benzoate esters is[3][6], meaning vapors will pool at the bench surface if exhaust is inadequate.

  • PPE Selection: Don standard safety goggles, a flame-resistant lab coat, and double-layered nitrile gloves. Replace gloves immediately if direct contact occurs, as the ester will degrade the nitrile barrier over time.

  • Transfer Mechanics: Use positive-displacement pipettes or grounded stainless-steel cannulas for bulk transfers to prevent static discharge, which could ignite localized vapor pockets.

Protocol B: Acute Spill Response & Saponification Decontamination

  • Isolate and Ventilate: Evacuate non-essential personnel. Maximize fume hood exhaust to clear ambient vapors.

  • Vapor Suppression: Apply an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth) directly to the spill. Scientific Rationale: Never use paper towels for bulk combustible liquid spills. Paper acts as a wick, exponentially increasing the evaporative surface area and elevating the localized flash-point risk.

  • Mechanical Collection: Use non-sparking polypropylene scoops to transfer the saturated absorbent into a wide-mouth, sealable hazardous waste container.

  • Saponification Decontamination (Surface Treatment): Wash the affected benchtop with a mild alkaline solution (e.g., 5% sodium carbonate). Scientific Rationale: The base catalyzes the hydrolysis (saponification) of the ester linkage, yielding the water-soluble sodium salt of 2-ethyl-5-methylbenzoic acid and methanol. This transforms a persistent, lipophilic residue into an easily wipeable, water-soluble mixture, permanently eliminating the localized exposure risk.

RCRA-Compliant Waste Management & Disposal

Protocol C: Satellite Accumulation Area (SAA) Management Under EPA regulations, laboratories must manage generated waste in designated [7].

  • Establish the SAA: The SAA must be at or near the point of generation and under the[7].

  • Container Compatibility: Use high-density polyethylene (HDPE) or amber glass carboys. Avoid standard polystyrene containers, which will dissolve upon prolonged exposure to the ester.

  • Active Sealing: Containers must remain hermetically sealed unless actively receiving waste. Funnels must be removed immediately after use.

Protocol D: Segregation & Final Disposition

  • Strict Segregation: Deposit the waste strictly into the "Non-Halogenated Organic Waste" stream.

  • The Halogen Prohibition: Do not mix this ester with[2]. Scientific Rationale: Halogenated waste streams ([2]) require specialized, ultra-high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Contaminating a non-halogenated stream with halogens exponentially increases disposal costs and environmental liability.

  • Manifesting: Label the container clearly with "Hazardous Waste - Combustible Liquid (Methyl 2-ethyl-5-methylbenzoate)". Transfer to the central accumulation area within the regulatory timeframe (typically 90 to 180 days, or up to 12 months for [7]) for final incineration by a [2].

Waste Segregation Decision Matrix

WasteWorkflow Start Waste Generation: Methyl 2-ethyl-5-methylbenzoate MixCheck Mixed with Halogenated Solvents? (e.g., DCM) Start->MixCheck HaloWaste Halogenated Organic Waste Stream (F-List) MixCheck->HaloWaste Yes AqueousCheck Mixed with Aqueous Reagents? MixCheck->AqueousCheck No Incineration EPA/RCRA Compliant Incineration Facility HaloWaste->Incineration NonHaloWaste Non-Halogenated Organic Waste Stream NonHaloWaste->Incineration AqWaste Aqueous Waste (Trace Organics) AqueousCheck->AqWaste Yes SolidCheck Solid Debris? (Wipes, PPE, Vials) AqueousCheck->SolidCheck No AqWaste->Incineration SolidCheck->NonHaloWaste No (Pure/Solvent) SolidWaste Solid Hazardous Waste Stream SolidCheck->SolidWaste Yes SolidWaste->Incineration

Figure 1: Decision matrix and segregation workflow for Methyl 2-ethyl-5-methylbenzoate waste.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings: Subtitle C of RCRA." US EPA. URL: [Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA. URL: [Link]

  • DrugFuture Chemical Index. "Methyl Benzoate Properties and Toxicity Data." DrugFuture. URL: [Link]

  • Chemos GmbH & Co. KG. "Safety Data Sheet: Methyl benzoate." Chemos. URL: [Link]

  • Loba Chemie. "93-58-3 CAS | METHYL BENZOATE | Laboratory Chemicals." Loba Chemie. URL: [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Methyl 2-ethyl-5-methylbenzoate

CAS Number: 2121931-16-4 Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol Synonyms: Benzoic acid, 2-ethyl-5-methyl-, methyl ester[1] Executive Safety Summary & Hazard Identification Scientific Context: Methyl 2-ethyl-5-m...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2121931-16-4 Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol Synonyms: Benzoic acid, 2-ethyl-5-methyl-, methyl ester[1]

Executive Safety Summary & Hazard Identification

Scientific Context: Methyl 2-ethyl-5-methylbenzoate is a specialized alkyl-substituted benzoate ester. While specific, large-scale toxicological datasets for this exact isomer are limited, its safety profile is reliably extrapolated from well-characterized structural analogs (e.g., Methyl Benzoate, Ethyl Benzoate) using Structure-Activity Relationship (SAR) principles.

Core Hazards (Derived from SAR):

  • Skin & Eye Irritation: As a lipophilic ester, it acts as a solvent that can defat skin and irritate mucous membranes (GHS Category 2).

  • Combustible Liquid: With a molecular weight higher than methyl benzoate (Flash Point: 83°C), this compound likely has a flash point >90°C but remains combustible. It poses a fire risk if heated or exposed to open flames.[2]

  • Acute Toxicity: Harmful if swallowed or absorbed through the skin in significant quantities.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to move beyond generic advice, providing the rationale for each protective barrier based on the chemical's lipophilicity and permeation potential.

PPE CategoryRecommendationTechnical Rationale
Hand Protection (Splash) Nitrile Rubber (Min. thickness 0.11 mm)Why: Nitrile provides excellent resistance to aliphatic esters for short durations. Protocol: Change immediately upon splash contact.
Hand Protection (Immersion) Butyl Rubber or Viton® Why: Alkyl benzoates can permeate thin nitrile over time. Butyl rubber offers superior permeation resistance for prolonged handling or spill cleanup.
Respiratory Protection NIOSH-Approved Organic Vapor (OV) Cartridge (Black label)Why: While vapor pressure is moderate, heating or aerosolizing the liquid generates organic vapors that irritate the respiratory tract. Use if fume hood is unavailable.
Eye Protection Chemical Splash Goggles (Indirect Vent)Why: Safety glasses are insufficient. As a liquid irritant, the risk of splash entry from the side or bottom requires a sealed seal against the face.
Body Protection Lab Coat (Cotton/Poly blend) + Chemical Apron Why: Synthetic esters can wick through standard fabrics. A chemical-resistant apron is required for transferring volumes >500 mL.

Operational Workflow: From Receipt to Disposal[3]

This workflow ensures a self-validating safety loop where every step confirms the safety of the previous one.

Diagram: Safe Handling Lifecycle

G Receipt 1. Receipt & QC (Check Seal/Label) Storage 2. Storage (Cool, Dry, Inert) Receipt->Storage Verify CAS: 2121931-16-4 Synthesis 3. Experimental Use (Fume Hood Only) Storage->Synthesis Transport in secondary container Synthesis->Storage Return unused (Purge w/ N2) Waste 4. Waste Segregation (Non-Halogenated) Synthesis->Waste Quench & Label

Figure 1: Operational lifecycle ensuring containment integrity at every transfer point.

Detailed Protocols
A. Storage (The "Inert" Principle)
  • Environment: Store in a cool, dry, well-ventilated area away from oxidizing agents and strong bases.

  • Chemical Stability: Benzoate esters are generally stable but can hydrolyze in the presence of moisture.

  • Best Practice: For long-term storage (>3 months), purge the headspace with Nitrogen (N₂) or Argon to prevent oxidative degradation and moisture ingress.

B. Transfer & Handling[3]
  • Engineering Control: Always handle within a certified chemical fume hood.

  • Static Control: Although less volatile, organic esters can accumulate static charge. Ground metal containers during transfer if volumes exceed 1 Liter.

  • Technique: Use positive displacement pipettes or glass syringes for small volumes to prevent dripping. Avoid pouring directly from the reagent bottle if possible.

C. Waste Disposal
  • Classification: Non-halogenated Organic Solvent Waste.

  • Segregation: Do NOT mix with strong acids or oxidizers in the waste stream, as this can generate heat or hazardous byproducts.

  • Labeling: Clearly label as "Contains Methyl 2-ethyl-5-methylbenzoate - Irritant."

Emergency Response: Spill & Exposure

Diagram: Spill Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Minor Minor (< 50 mL) Assess->Minor Major Major (> 50 mL) Assess->Major ActionMinor Absorb with Vermiculite/Sand Minor->ActionMinor ActionMajor Evacuate Area & Call EHS Major->ActionMajor Disposal Dispose as Chemical Waste ActionMinor->Disposal ActionMajor->Disposal After Pro Cleanup

Figure 2: Decision logic for immediate spill response.

Protocol Steps:
  • Inhalation: Remove victim to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact:

    • Immediate Action: Drench skin with water for 15 minutes.[4]

    • Soap: Use non-abrasive soap.

    • Do NOT: Use solvents (ethanol/acetone) to clean skin; this increases absorption.

  • Eye Contact: Flush with tepid water for 15 minutes, lifting upper and lower lids. Seek medical attention.

  • Spill Cleanup:

    • Absorbent: Use inert materials like vermiculite, sand, or clay-based absorbents.

    • Prohibited: Do not use sawdust or paper towels for large spills, as combustible esters increases flammability risk on these organic substrates.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Methyl Benzoate (CID 7121). Retrieved from [Link]

Sources

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